FC131 TFA
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N11O6.C2HF3O2/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21;3-2(4,5)1(6)7/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t26-,27-,28-,29+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRFPYRTUCUEQI-UVHONZKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48F3N11O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of FC131 TFA: An In-depth Technical Guide to its Antagonism of CXCR4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of FC131 TFA, a potent and selective cyclopentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It outlines the molecular interactions, inhibitory activities, and key experimental methodologies used to characterize its function as a competitive antagonist of the CXCR4/CXCL12 axis.
Introduction: The CXCR4/CXCL12 Axis and the Role of this compound
The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its exclusive endogenous ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12, are integral to numerous physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking. However, the CXCR4/CXCL12 axis is also implicated in various pathologies. It plays a critical role in the metastasis of many cancers, as tumor cells exploit this axis for homing and proliferation. Furthermore, CXCR4 serves as a primary co-receptor for T-cell tropic (X4) strains of the human immunodeficiency virus (HIV-1), facilitating viral entry into host cells.
FC131, a cyclic pentapeptide with the sequence cyclo(-L-Arg¹-L-Arg²-L-2-Nal³-Gly⁴-D-Tyr⁵-), emerged from structure-activity relationship (SAR) studies of the polyphemusin II-derived peptide, T140.[1][2] It is a highly potent and selective antagonist of CXCR4, making it a valuable tool for research and a lead compound for the development of novel therapeutics targeting CXCR4-mediated diseases.[1][2][3] This guide details its mechanism of action at the molecular level.
The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt. This is a common counter-ion used during peptide synthesis and purification. Researchers should be aware that TFA salts can sometimes influence the results of in vitro and in vivo experiments, and appropriate controls should be considered.
Core Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist, directly competing with the natural ligand CXCL12 for binding to the CXCR4 receptor. By occupying the receptor's binding pocket, FC131 prevents the conformational changes required for receptor activation and subsequent intracellular signaling.[1]
Molecular Interactions
Extensive research combining ligand modifications, receptor mutagenesis, and computational modeling has elucidated the specific molecular interactions between FC131 and CXCR4.[4] The binding is characterized by a network of charge-charge interactions and hydrogen bonds:
-
The Arg² and 2-Nal³ side chains of FC131 interact with residues in the transmembrane helices TM-3 and TM-5 of CXCR4.
-
The Arg¹ residue forms charge-charge interactions with Asp¹⁸⁷ located in the second extracellular loop (ECL-2) of CXCR4.[1]
-
The backbone of FC131 interacts with the chemokine receptor-conserved Glu²⁸⁸.
These multiple points of contact anchor FC131 firmly within the CXCR4 binding site, effectively blocking access to CXCL12 and preventing the initiation of downstream signaling cascades.[1]
Quantitative Data: A Comparative Analysis
This compound exhibits high potency in inhibiting the binding of CXCL12 to CXCR4. The following table summarizes its performance in key assays and provides a comparison with other notable CXCR4 antagonists.
| Compound | Type | IC50 (nM) - [¹²⁵I]-SDF-1 Binding | IC50 (nM) - Calcium Mobilization | IC50 (nM) - Chemotaxis |
| FC131 | Cyclic Peptide | 4.5[3][5] | Not explicitly found | Not explicitly found |
| AMD3100 (Plerixafor) | Bicyclam Small Molecule | ~20-65 | Not explicitly found | 5.7 |
| T140 | 14-residue Peptide | ~2.5-4 | Not explicitly found | Not explicitly found |
| IT1t | Isothiourea Small Molecule | 2.1 - 8.0 | Not explicitly found | Not explicitly found |
| LY2510924 | Cyclic Peptide | 0.079 | Not explicitly found | 0.26 |
| FC131 Analogues (Amidine-containing) | Cyclic Peptide | ~0.5 - 2.0 | Not explicitly found | Not explicitly found |
Note: IC50 values can vary depending on the specific experimental conditions, cell lines, and assay formats used. The data presented here is for comparative purposes.
Inhibition of Downstream Signaling Pathways
By competitively antagonizing the CXCR4 receptor, this compound effectively blocks the initiation of CXCL12-induced intracellular signaling cascades. These pathways are broadly categorized into G-protein dependent and G-protein independent pathways.
G-Protein Dependent Signaling
Upon CXCL12 binding, CXCR4 couples primarily to the Gαi family of G-proteins. This leads to the activation of several key downstream pathways which are consequently inhibited by this compound:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.
-
PLC/IP3/DAG Pathway: This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), influencing processes like chemotaxis.
G-Protein Independent Signaling
CXCR4 can also signal independently of G-proteins, most notably through the JAK/STAT pathway, which is important for gene transcription and cell survival. This compound's antagonism of CXCR4 also prevents the initiation of this signaling cascade.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in displacing a radiolabeled ligand from the CXCR4 receptor.
Materials:
-
HEK293 cells stably expressing human CXCR4
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4)
-
[¹²⁵I]-SDF-1 (radiolabeled CXCL12)
-
This compound
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize CXCR4-expressing cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of this compound, and a fixed concentration of [¹²⁵I]-SDF-1.
-
Incubation: Add the cell membrane preparation to each well and incubate for 60 minutes at 25°C with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression.
Calcium Mobilization Assay
Objective: To measure the ability of this compound to inhibit CXCL12-induced intracellular calcium flux.
Materials:
-
CXCR4-expressing cells (e.g., U87.CD4.CXCR4)
-
Fluo-4 AM (calcium-sensitive dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
CXCL12
-
This compound
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument
Protocol:
-
Cell Seeding: Seed CXCR4-expressing cells in a 96-well black-walled plate and incubate overnight.
-
Dye Loading: Load the cells with Fluo-4 AM and Pluronic F-127 in HBSS for 30-45 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for 10 minutes.
-
Stimulation: Add a fixed concentration of CXCL12 to all wells simultaneously.
-
Measurement: Measure the fluorescence intensity in real-time using a FLIPR.
-
Data Analysis: Calculate the inhibition of the CXCL12-induced calcium response for each concentration of this compound and determine the IC50 value.
Chemotaxis Assay (Transwell)
Objective: To quantify the ability of this compound to block CXCL12-induced cell migration.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Transwell inserts (with appropriate pore size)
-
Cell culture medium with 0.5% BSA
-
CXCL12
-
This compound
-
Calcein-AM or similar cell viability stain
-
Fluorescence plate reader
Protocol:
-
Assay Setup: Add medium containing CXCL12 to the lower chamber of the Transwell plate.
-
Cell Preparation: Resuspend CXCR4-expressing cells in medium and pre-incubate with serial dilutions of this compound for 30 minutes at 37°C.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow for cell migration.
-
Quantification: Remove non-migrated cells from the top of the insert. Stain the migrated cells in the lower chamber with Calcein-AM.
-
Measurement: Read the fluorescence of the migrated cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a highly potent and selective competitive antagonist of the CXCR4 receptor. Its mechanism of action is well-characterized, involving direct competition with the endogenous ligand CXCL12 and subsequent inhibition of critical downstream signaling pathways that regulate cell survival, proliferation, and migration. The robust in vitro assays detailed in this guide provide a framework for the continued investigation of this compound and the development of novel CXCR4-targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Function of FC 131 as CXCR4 antagonists - Creative Peptides [creative-peptides.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular modeling study of cyclic pentapeptide CXCR4 antagonists: new insight into CXCR4-FC131 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Roles of the MEK1/2 and AKT pathways in CXCL12/CXCR4 induced cholangiocarcinoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FC131 TFA in SDF-1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of FC131 TFA and its role as a potent inhibitor of the Stromal Cell-Derived Factor-1 (SDF-1)/CXCL12 signaling pathway. We will delve into the core mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological processes.
Introduction to the SDF-1/CXCR4 Axis and FC131
The chemokine SDF-1, also known as CXCL12, and its primary receptor, CXCR4, form a critical signaling axis involved in a multitude of physiological and pathological processes. This includes stem cell homing, angiogenesis, immune responses, and organogenesis. Dysregulation of the SDF-1/CXCR4 axis is implicated in various diseases, notably cancer metastasis and HIV-1 entry into host cells. Consequently, CXCR4 has emerged as a significant therapeutic target.
FC131 is a synthetic, cyclic pentapeptide antagonist of CXCR4. It was developed through structure-activity relationship studies of T140, a peptide derived from polyphemusin II. FC131 exhibits high-affinity binding to CXCR4, effectively blocking the interaction of SDF-1 and thereby inhibiting its downstream signaling cascades.
The "TFA" in this compound refers to trifluoroacetic acid. It is important to understand that TFA is a counterion associated with FC131 as a result of the purification process, typically reverse-phase high-performance liquid chromatography (HPLC). While essential for maintaining the peptide's stability and solubility, TFA itself is not directly involved in the inhibitory mechanism against the SDF-1/CXCR4 interaction. However, the presence of TFA can influence the physicochemical properties of the peptide and may have off-target effects in some biological assays.
Mechanism of Action: Competitive Antagonism
FC131 functions as a competitive antagonist of the CXCR4 receptor. This means that FC131 directly competes with the endogenous ligand, SDF-1, for binding to the same site on the CXCR4 receptor. By binding to CXCR4, FC131 physically obstructs the binding of SDF-1, thereby preventing the conformational changes in the receptor that are necessary to initiate intracellular signaling. This blockade of SDF-1 binding is the primary mechanism through which FC131 exerts its inhibitory effects on SDF-1-mediated cellular responses.
Figure 1: Competitive inhibition of SDF-1 binding to CXCR4 by this compound.
Quantitative Data: Binding Affinity and Potency
The inhibitory activity of FC131 is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the binding of SDF-1 to CXCR4 by 50%.
| Parameter | Value | Assay Type | Cell Line | Radioligand |
| IC50 | 4.5 nM | Competitive Binding Assay | CEM | [¹²⁵I]-SDF-1 |
| IC50 | 126 nM | Competitive Binding Assay | - | - |
Note: Variations in IC50 values can arise from differences in experimental conditions, such as the cell line used, the specific radioligand, and the assay format.
Downstream Signaling Pathways Affected by this compound
The binding of SDF-1 to CXCR4, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events that regulate various cellular functions. By blocking this initial interaction, this compound effectively inhibits these downstream pathways.
Key signaling pathways inhibited by this compound include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This pathway plays a central role in cell proliferation, differentiation, and migration.
-
Calcium Mobilization: SDF-1 binding to CXCR4 leads to a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i), which acts as a second messenger to activate various downstream effectors.
Figure 2: SDF-1/CXCR4 signaling pathways inhibited by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of FC131 with the SDF-1/CXCR4 axis.
Competitive Radioligand Binding Assay
This assay quantifies the ability of FC131 to compete with a radiolabeled ligand for binding to CXCR4.
-
Materials:
-
CXCR4-expressing cells (e.g., CEM, Jurkat)
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[¹²⁵I]-SDF-1α (radioligand)
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Unlabeled this compound (competitor)
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Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare a suspension of CXCR4-expressing cells in binding buffer.
-
In a 96-well filter plate, add a fixed concentration of [¹²⁵I]-SDF-1α.
-
Add increasing concentrations of this compound to the wells.
-
Add the cell suspension to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Wash the cells with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
Calcium Mobilization Assay
This assay measures the ability of FC131 to inhibit SDF-1-induced intracellular calcium mobilization.
-
Materials:
-
CXCR4-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
SDF-1α
-
This compound
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader
-
-
Procedure:
-
Load the CXCR4-expressing cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in assay buffer and plate them into a 96-well plate.
-
Add increasing concentrations of this compound to the wells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of SDF-1α.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
The peak fluorescence intensity corresponds to the intracellular calcium concentration.
-
Plot the percentage of inhibition of the SDF-1-induced calcium response against the logarithm of the this compound concentration to determine the IC50 value.
-
ERK Phosphorylation Assay
This assay determines the effect of FC131 on SDF-1-induced ERK phosphorylation, a key downstream signaling event.
-
Materials:
-
CXCR4-expressing cells
-
SDF-1α
-
This compound
-
Cell lysis buffer
-
Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Western blotting reagents and equipment or ELISA-based assay kit
-
-
Procedure (Western Blotting):
-
Starve the cells in serum-free media to reduce basal ERK phosphorylation.
-
Pre-treat the cells with increasing concentrations of this compound.
-
Stimulate the cells with SDF-1α for a short period (e.g., 5-10 minutes).
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with anti-phospho-ERK1/2 antibody, followed by a secondary antibody.
-
Visualize the bands and quantify the band intensity.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody for normalization.
-
Calculate the ratio of phospho-ERK to total-ERK to determine the level of inhibition.
-
Figure 3: A generalized experimental workflow for characterizing this compound.
Conclusion
This compound is a potent and specific antagonist of the CXCR4 receptor. Its mechanism of action is centered on the competitive inhibition of SDF-1 binding, which in turn blocks the activation of critical downstream signaling pathways. This inhibitory activity makes this compound a valuable tool for researchers studying the SDF-1/CXCR4 axis and a promising lead compound for the development of therapeutics targeting a range of diseases, including cancer and HIV. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other potential CXCR4 antagonists.
FC131 TFA: A Technical Guide to a Potent Anti-HIV Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC131 TFA is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a critical co-receptor for T-tropic (X4) human immunodeficiency virus type 1 (HIV-1) entry into host cells. By blocking the interaction between the viral envelope glycoprotein gp120 and CXCR4, this compound effectively inhibits viral entry and subsequent replication. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Action: CXCR4 Antagonism
This compound exerts its anti-HIV activity by directly interfering with the initial stages of the viral lifecycle. The entry of X4-tropic HIV-1 into a host T-cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the primary cellular receptor, CD4. This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for X4-tropic strains is CXCR4. The subsequent interaction between the V3 loop of gp120 and the extracellular domains (specifically the N-terminal, ECL2, and ECL3) of CXCR4 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell cytoplasm.
This compound, a cyclic pentapeptide analog, acts as a competitive antagonist at the CXCR4 receptor. It binds to CXCR4 and prevents the interaction with HIV-1 gp120, thereby blocking membrane fusion and viral entry.
Quantitative Data on Efficacy
The potency of this compound has been evaluated through various in vitro assays. The following tables summarize the key quantitative data available for this compound and its analogs.
Table 1: CXCR4 Binding Affinity of this compound
| Compound | Assay | IC50 (nM) | Reference |
| This compound | Inhibition of [125I]-SDF-1 binding to CXCR4 | 4.5 | [1][2] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of the compound required to inhibit 50% of the binding of the natural ligand SDF-1 to the CXCR4 receptor.
Table 2: Anti-HIV Activity of FC131 and its Analogs
| Compound | HIV-1 Strain | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| FC131 | IIIB | 0.073 | >100 | >1370 | [3] |
| 37a | IIIB | 0.076 | >100 | >1316 | [3] |
| 37b | IIIB | 0.12 | >100 | >833 | [3] |
| 37c | IIIB | 0.088 | >100 | >1136 | [3] |
| 37d | IIIB | 0.11 | >100 | >909 | [3] |
| 37e | IIIB | 0.081 | >100 | >1235 | [3] |
| 37f | IIIB | 0.13 | >100 | >769 | [3] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of host cells. The Selectivity Index (SI) is the ratio of CC50 to EC50 and indicates the therapeutic window of the compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental methodologies used in the evaluation of this compound, based on available information.
CXCR4 Binding Assay
This assay is designed to determine the affinity of a compound for the CXCR4 receptor by measuring its ability to displace a radiolabeled natural ligand, Stromal Cell-Derived Factor-1 (SDF-1).
-
Cell Culture: A cell line expressing the human CXCR4 receptor (e.g., CEM cells) is cultured under standard conditions.
-
Membrane Preparation: Cell membranes are harvested and homogenized to create a membrane fraction rich in CXCR4 receptors.
-
Binding Reaction: A constant concentration of radiolabeled [125I]-SDF-1 is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound (this compound).
-
Separation: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity of the filter is measured using a gamma counter to determine the amount of [125I]-SDF-1 bound to the CXCR4 receptors.
-
Data Analysis: The data is analyzed to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [125I]-SDF-1 to CXCR4.
Anti-HIV Activity Assay (MTT Assay)
This assay measures the ability of a compound to protect cells from the cytopathic effects of HIV infection.
-
Cell Culture: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are cultured.
-
Infection: The MT-4 cells are infected with a known titer of an X4-tropic HIV-1 strain (e.g., HIV-1 IIIB) in the presence of various concentrations of the test compound.
-
Incubation: The infected cells are incubated for a period that allows for viral replication and the induction of cytopathic effects in the absence of the inhibitor.
-
MTT Staining: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cell cultures. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent.
-
Quantification: The absorbance of the solubilized formazan is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The EC50 is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death. The CC50 is determined in parallel by treating uninfected cells with the compound to assess its general cytotoxicity.
Synthesis of FC131
The synthesis of FC131 involves the stereoselective synthesis of (E)-alkene dipeptide isosteres as key building blocks to create the pseudopeptide analog.[4] While the full detailed protocol from the primary literature is not publicly available, the general approach involves:
-
Stereoselective Aziridinyl Ring-Opening Reactions: This is a key step to introduce specific stereochemistry.
-
Organozinc-Copper-Mediated anti-SN2' Reactions: This method is used to form the (E)-alkene dipeptide isosteres.
-
Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid support.
-
Cyclization: The linear peptide is cyclized to form the final cyclic pentapeptide structure.
-
Purification and Characterization: The final product is purified by chromatography and its structure confirmed by analytical methods such as mass spectrometry and NMR.
Visualizations
HIV-1 Entry and Inhibition by this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorbyt.com [biorbyt.com]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. Stereoselective synthesis of [L-Arg-L/D-3-(2-naphthyl)alanine]-type (E)-alkene dipeptide isosteres and its application to the synthesis and biological evaluation of pseudopeptide analogues of the CXCR4 antagonist FC131 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Affinity of FC131 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of FC131 TFA, a potent antagonist of the CXCR4 receptor. This document details the available quantitative binding data, outlines the experimental protocols for its determination, and visualizes the associated signaling pathways and experimental workflows.
Core Data Presentation: Binding Affinity of this compound
This compound is a well-characterized antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Its binding affinity has been primarily quantified by its ability to inhibit the binding of the natural ligand, CXCL12 (also known as SDF-1), to the receptor. The most consistently reported metric for its binding affinity is the half-maximal inhibitory concentration (IC50).
| Compound | Target Receptor | Radioligand | Assay Type | IC50 (nM) | Reference |
| This compound | CXCR4 | [¹²⁵I]-SDF-1 | Radioligand Competition Binding | 4.5 | [1][2][3][4][5] |
Experimental Protocols: Determining CXCR4 Binding Affinity
The binding affinity of this compound to CXCR4 is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [¹²⁵I]-SDF-1) for binding to the target receptor.
Protocol: [¹²⁵I]-SDF-1 Competition Binding Assay
This protocol is a representative method based on standard practices for CXCR4 receptor binding assays.
1. Cell Culture and Membrane Preparation:
-
Cells expressing the human CXCR4 receptor (e.g., CHO-K1 or HEK293 cells) are cultured to a sufficient density.
-
The cells are harvested and washed with a suitable buffer (e.g., phosphate-buffered saline).
-
Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the CXCR4 receptors. The final membrane preparation is resuspended in an assay buffer.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in sequence:
-
A fixed concentration of [¹²⁵I]-SDF-1 (the radioligand).
-
Increasing concentrations of the unlabeled competitor, this compound.
-
The cell membrane preparation containing CXCR4 receptors.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CXCR4 antagonist (e.g., AMD3100).
-
Total binding is determined in the absence of any competitor.
3. Incubation and Filtration:
-
The plate is incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
4. Data Acquisition and Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-SDF-1, is determined by non-linear regression analysis of the competition curve.
Mandatory Visualizations
CXCR4 Signaling Pathways
The binding of the natural ligand CXCL12 to the CXCR4 receptor activates several downstream signaling pathways that are crucial for cell migration, proliferation, and survival. As an antagonist, this compound blocks these signaling cascades. The diagram below illustrates the major G-protein dependent and independent signaling pathways initiated by CXCR4 activation.
Caption: CXCR4 Signaling Pathways Blocked by this compound.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram outlines the key steps involved in a typical radioligand competition binding assay to determine the IC50 value of this compound.
Caption: Workflow for this compound Radioligand Binding Assay.
References
FC131 TFA: A Technical Guide to its Biological Activity and Function as a CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
FC131 TFA is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in a variety of physiological and pathological processes. As a competitive inhibitor of the natural ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), this compound effectively blocks the downstream signaling cascades that regulate cell migration, proliferation, and survival. This technical guide provides an in-depth overview of the biological activity and function of this compound, including its mechanism of action, quantitative data from key in vitro assays, detailed experimental protocols, and a visualization of the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of CXCR4 antagonism in fields such as oncology and infectious diseases.
Introduction
The CXCR4 receptor, a G-protein coupled receptor (GPCR), and its ligand CXCL12 play a crucial role in numerous biological processes, including hematopoiesis, organogenesis, and immune cell trafficking. However, the dysregulation of the CXCR4/CXCL12 axis is implicated in the pathogenesis of various diseases. In oncology, this axis is a key driver of tumor metastasis, as cancer cells exploit it for homing, invasion, and proliferation. In the context of infectious diseases, CXCR4 serves as a major co-receptor for T-cell tropic (X4) strains of the human immunodeficiency virus (HIV-1), facilitating viral entry into host cells.
FC131, a cyclic pentapeptide, has emerged as a highly potent and selective antagonist of CXCR4. By competitively binding to the receptor, FC131 prevents the interaction of CXCL12 and subsequent receptor activation, thereby inhibiting the associated downstream signaling pathways. This targeted mode of action makes FC131 a valuable tool for both basic research and as a lead compound for the development of novel therapeutics aimed at modulating CXCR4 activity. The trifluoroacetate (TFA) salt of FC131 is a common formulation used in research settings.
Mechanism of Action
FC131 functions as a competitive antagonist at the CXCR4 receptor. It directly competes with the endogenous ligand CXCL12 for the same binding site on the receptor. By occupying this site, FC131 prevents the conformational changes in the CXCR4 receptor that are necessary for the activation of intracellular signaling cascades. This blockade of CXCR4 signaling is the basis for its therapeutic potential in CXCR4-driven pathologies.
Molecularly, the interaction between FC131 and CXCR4 is characterized by a network of interactions between the amino acid residues of the peptide and the receptor. These interactions effectively anchor FC131 within the binding pocket, sterically hindering the binding of CXCL12.
Quantitative Data
The biological activity of this compound has been quantified in various in vitro assays. The following table summarizes key performance metrics, providing a comparative overview of its potency.
| Assay Type | Parameter | This compound Value | Reference |
| Competitive Binding Assay | IC50 (inhibition of [125I]-SDF-1 binding) | 4.5 nM | [1][2][3] |
| Calcium Flux Assay | IC50 (inhibition of CXCL12-induced calcium mobilization) | Data not consistently reported in a standardized format. | |
| Cell Migration Assay | IC50 (inhibition of SDF-1-induced chemotaxis) | Data not consistently reported in a standardized format. | |
| Anti-HIV Activity | EC50 (inhibition of X4-tropic HIV-1 replication) | Varies by viral strain and cell type. |
Note: IC50 and EC50 values can vary depending on the specific experimental conditions, cell lines, and assay formats used.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for key in vitro assays used to characterize the biological activity of this compound.
CXCR4 Competitive Binding Assay
This assay measures the ability of this compound to displace a radiolabeled ligand from the CXCR4 receptor, thereby determining its binding affinity (IC50).
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, CEM, or transfected HEK293 cells)
-
[125I]-SDF-1 (radiolabeled ligand)
-
This compound
-
Unlabeled CXCL12 (for determining non-specific binding)
-
Binding buffer (e.g., Tris-based buffer with BSA and divalent cations)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Cell Preparation: Harvest CXCR4-expressing cells and resuspend in binding buffer to a final concentration of 1-5 x 10^6 cells/mL.
-
Assay Setup: In a 96-well filter plate, add the following to each well:
-
A fixed volume of the cell suspension.
-
Serial dilutions of this compound.
-
A fixed concentration of [125I]-SDF-1.
-
For total binding wells, add binding buffer instead of this compound.
-
For non-specific binding wells, add a high concentration of unlabeled CXCL12.
-
-
Incubation: Incubate the plate at room temperature or 4°C for 1-3 hours to allow binding to reach equilibrium.
-
Washing: Wash the wells with cold binding buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
SDF-1-Induced Cell Migration (Chemotaxis) Assay
This assay assesses the ability of this compound to inhibit the migration of CXCR4-expressing cells towards a gradient of CXCL12.
Materials:
-
CXCR4-expressing cells
-
This compound
-
CXCL12 (SDF-1)
-
Transwell inserts (with appropriate pore size)
-
24-well plates
-
Migration buffer (e.g., serum-free media with BSA)
-
Staining solution (e.g., Crystal Violet or a fluorescent dye)
-
Microscope or plate reader
Procedure:
-
Cell Preparation: Resuspend CXCR4-expressing cells in migration buffer.
-
Inhibitor Pre-incubation: Incubate the cells with varying concentrations of this compound for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add migration buffer containing CXCL12 to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.
-
Quantification:
-
Remove the non-migrated cells from the top of the insert membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope or quantify the signal using a plate reader.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound and determine the IC50 value.
Calcium Mobilization Assay
This assay measures the ability of this compound to block the transient increase in intracellular calcium concentration that occurs upon CXCR4 activation by CXCL12.
Materials:
-
CXCR4-expressing cells
-
This compound
-
CXCL12 (SDF-1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Preparation and Dye Loading: Load the CXCR4-expressing cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Inhibitor Pre-incubation: Pre-incubate the dye-loaded cells with different concentrations of this compound.
-
Signal Measurement:
-
Acquire a baseline fluorescence reading.
-
Add CXCL12 to stimulate the cells.
-
Immediately record the change in fluorescence intensity over time.
-
-
Data Analysis: Calculate the inhibition of the calcium response at each concentration of this compound and determine the IC50 value.
Signaling Pathways and Visualizations
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events. This compound, by blocking this initial interaction, prevents the activation of these pathways. The primary signaling axis involves the activation of heterotrimeric G-proteins, leading to the dissociation of Gαi and Gβγ subunits. These subunits, in turn, trigger multiple downstream effector pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Phospholipase C (PLC)/Inositol trisphosphate (IP3) pathway, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are central to the cellular responses mediated by CXCR4, such as chemotaxis, gene transcription, proliferation, and survival.
Conclusion
This compound is a well-characterized and potent antagonist of the CXCR4 receptor. Its ability to competitively inhibit the binding of CXCL12 and block downstream signaling pathways makes it an invaluable tool for investigating the role of the CXCR4/CXCL12 axis in health and disease. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of CXCR4 antagonism. As research in this field continues to evolve, this compound will likely remain a critical component of studies targeting CXCR4-mediated pathologies.
References
Chemical and Physical Properties
An In-depth Technical Guide to the Structural Analysis and Mechanism of Action of FC131 TFA, a Potent CXCR4 Antagonist.
This guide provides a comprehensive overview of this compound, a synthetic cyclic pentapeptide that acts as a potent and selective antagonist for the C-X-C chemokine receptor type 4 (CXCR4).[1] FC131 has garnered significant interest within the scientific community for its therapeutic potential in various pathological conditions, including HIV infection, cancer metastasis, and inflammatory diseases.[1] This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its role in signaling pathways.
| Property | Value |
| Molecular Formula | C38H48F3N11O8 |
| Formula Weight | 843.85 g/mol |
| Purity | >98% (HPLC) |
| Solubility | Soluble in DMSO (up to 250 mg/mL) |
| CAS Number | 842166-42-1 |
Table 1: Chemical and physical properties of this compound.[2][3]
Mechanism of Action
FC131 exerts its biological effects by competitively binding to the CXCR4 receptor. This action prevents the binding of the receptor's natural ligand, stromal cell-derived factor-1 (SDF-1α), also known as CXCL12.[1] The interaction between CXCL12 and CXCR4 is crucial for numerous physiological and pathological processes, including cell trafficking, hematopoiesis, angiogenesis, and inflammation.[1] By blocking this interaction, FC131 effectively inhibits the downstream signaling cascades initiated by CXCR4 activation.[1]
Signaling Pathway
The following diagram illustrates the CXCL12/CXCR4 signaling pathway and the inhibitory effect of FC131.
Quantitative Data
The following tables summarize the in vitro inhibitory activities of FC131.
| Assay Type | Parameter | Value | Reference |
| Competitive Binding Assay | IC50 | 4.5 nM | [2][4][5][6] |
Table 2: Inhibitory concentration of FC131 in a competitive binding assay.
| FC131 Concentration | Cell Line | CXCL12 Concentration | Incubation Time | Percent Inhibition of Migration (%) |
| 1 nM | MDA-MB-231 | 100 ng/mL | 4 hours | 10 - 20% |
| 10 nM | MDA-MB-231 | 100 ng/mL | 4 hours | 40 - 60% |
| 100 nM | MDA-MB-231 | 100 ng/mL | 4 hours | 80 - 95% |
| 1 µM | MDA-MB-231 | 100 ng/mL | 4 hours | > 95% |
Table 3: Inhibition of MDA-MB-231 cell migration by FC131.[7]
Experimental Protocols
Competitive Binding Assay
This protocol is used to determine the IC50 of FC131 for CXCR4.
1. Cell Preparation:
-
Harvest CXCR4-expressing cells and resuspend them in a binding buffer to a concentration of 1-5 x 10⁶ cells/mL.[1]
2. Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell suspension.[1]
-
50 µL of binding buffer containing a fixed concentration of [¹²⁵I]-SDF-1α (typically at its Kd).[1]
-
50 µL of binding buffer containing increasing concentrations of unlabeled FC131 for the competition curve.[1]
-
For total binding, add buffer alone.
-
For non-specific binding, add a high concentration of an unlabeled CXCR4 antagonist.[1]
-
3. Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[1]
4. Washing and Detection:
-
Harvest the cells onto a filter plate and wash with cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
5. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of FC131.
-
Plot the percentage of specific binding against the log concentration of FC131 to determine the IC50 value.
In Vitro Chemotaxis Assay (Boyden Chamber/Transwell)
This assay assesses the inhibitory effect of FC131 on cell migration towards a CXCL12 gradient.[8]
1. Cell Preparation:
-
Culture CXCR4-expressing cells to approximately 80% confluency.[8]
-
Serum-starve the cells for 4-6 hours before the assay.[8]
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.[7][8]
2. Assay Setup:
-
Add medium containing CXCL12 to the lower chamber of the Transwell plate.[1]
-
Pre-incubate the cells with various concentrations of FC131 for 30 minutes at 37°C.[1]
-
Add the cell suspension containing FC131 to the upper chamber of the Transwell insert.[1]
3. Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (typically 4-24 hours, depending on the cell type).[1]
4. Quantification of Migration:
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.[1]
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).[7]
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
Conclusion
FC131 is a valuable research tool for investigating the role of the CXCR4/CXCL12 axis in health and disease.[1] Its high potency and selectivity make it an excellent probe for studying CXCR4-mediated signaling and for evaluating the therapeutic potential of CXCR4 antagonism.[1] The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important compound.
References
In-Depth Technical Guide: Target Specificity and Selectivity of FC131 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC131, a cyclic pentapeptide, is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] The trifluoroacetate (TFA) salt of FC131 is commonly used in research settings. The CXCR4 receptor, in conjunction with its endogenous ligand CXCL12 (stromal cell-derived factor-1, SDF-1), plays a pivotal role in a multitude of physiological and pathological processes. These include HIV-1 entry into host cells, cancer metastasis, and the mobilization of stem cells.[1] Consequently, CXCR4 has emerged as a significant therapeutic target. This technical guide provides a comprehensive overview of the target specificity and selectivity of FC131 TFA, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Target Specificity: High-Affinity Binding to CXCR4
FC131 exhibits high specificity and affinity for the human CXCR4 receptor. This interaction has been extensively characterized, demonstrating that FC131 acts as a competitive antagonist, directly competing with the natural ligand CXCL12 for the same binding site.
Quantitative Analysis of CXCR4 Binding Affinity
The potency of this compound in inhibiting the binding of CXCL12 to CXCR4 has been consistently demonstrated through radioligand binding assays. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Compound | Target | Assay Type | Cell Line | Radioligand | IC50 (nM) |
| This compound | Human CXCR4 | Radioligand Binding | --- | [¹²⁵I]-SDF-1 | 4.5[2] |
Table 1: In vitro binding affinity of this compound for human CXCR4.
Mechanism of Action and Signaling Pathway Modulation
FC131 exerts its antagonistic effect by physically occupying the binding pocket of the CXCR4 receptor, a G-protein coupled receptor (GPCR). This prevents the conformational changes necessary for receptor activation and downstream signaling. The primary signaling cascade initiated by the CXCL12/CXCR4 axis involves the Gαi subunit of the heterotrimeric G-protein complex.
Upon binding of CXCL12, CXCR4 activates Gαi, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of other downstream effectors such as the PI3K/Akt and MAPK pathways. By blocking the initial ligand-receptor interaction, FC131 effectively abrogates these downstream signaling events.
Signaling Pathway Diagram
Caption: FC131 competitively antagonizes CXCL12 binding to CXCR4, inhibiting Gαi-mediated signaling pathways.
Target Selectivity Profile
A critical aspect of a therapeutic antagonist is its selectivity for the intended target over other related receptors, which minimizes the potential for off-target effects. Studies on FC131 and its analogs have demonstrated a high degree of selectivity for CXCR4.
Selectivity Against Other Chemokine Receptors
Investigations into the cross-reactivity of FC131 have shown that it does not significantly interact with other closely related chemokine receptors. Specifically, it has been reported that FC131 analogs are selective for CXCR4 and do not exhibit activity at CXCR7 or the CCR5 receptor.[3][4] Furthermore, direct binding studies have observed no binding of FC131 to CXCR7.[5][6] This high selectivity is attributed to the specific molecular interactions between the cyclic pentapeptide structure of FC131 and the unique binding pocket of CXCR4.
| Compound | Target Receptor | Activity/Binding |
| FC131 Analogues | CXCR7 | No activity observed[3][4] |
| FC131 Analogues | CCR5 | No activity observed[3][4] |
| FC131 | CXCR7 | No binding observed[5][6] |
Table 2: Selectivity profile of FC131 and its analogues against other chemokine receptors.
It is noteworthy that substitutions of specific amino acid residues within the FC131 scaffold can alter its receptor preference, switching its selectivity from CXCR4 to CXCR7.[7] This further underscores the highly specific nature of the interaction between the parent FC131 molecule and the CXCR4 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the target specificity and selectivity of this compound.
Radioligand Competition Binding Assay
This assay is fundamental for determining the binding affinity (IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from its target receptor.
Objective: To determine the IC50 of this compound for CXCR4.
Materials:
-
Cells expressing the human CXCR4 receptor (e.g., Jurkat cells or transfected HEK293 cells).
-
Radiolabeled ligand: [¹²⁵I]-SDF-1α.[5]
-
Unlabeled competitor: this compound (serial dilutions).
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.[5]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a suspension of CXCR4-expressing cells or cell membranes.
-
In a 96-well plate, add the cell suspension/membranes, a fixed concentration of [¹²⁵I]-SDF-1α, and varying concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for a radioligand competition binding assay to determine the IC50 of this compound.
Calcium Flux Assay (Functional Assay)
This functional assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by the natural ligand, providing a measure of its antagonistic activity.
Objective: To assess the functional antagonism of this compound at the CXCR4 receptor.
Materials:
-
Cells endogenously or recombinantly expressing CXCR4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CXCL12 (SDF-1α).
-
This compound.
-
Fluorometric imaging plate reader.
Procedure:
-
Load the CXCR4-expressing cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Add varying concentrations of this compound to the wells and incubate.
-
Establish a baseline fluorescence reading in a fluorometric plate reader.
-
Inject a concentration of CXCL12 that elicits a submaximal response (e.g., EC80).
-
Continuously record the fluorescence intensity before and after the addition of CXCL12.
-
An increase in intracellular calcium is indicated by an increase in fluorescence. The inhibitory effect of this compound is determined by the reduction in the CXCL12-induced fluorescence signal.
-
Calculate the IC50 for the inhibition of the calcium response.
The Role of the Trifluoroacetate (TFA) Counter-ion
It is important for researchers to be aware that FC131 is typically supplied as a TFA salt, which results from the purification process using trifluoroacetic acid. Residual TFA in peptide preparations can sometimes influence experimental outcomes, and its potential effects should be considered when interpreting data from in vitro and in vivo studies.
Conclusion
This compound is a highly potent and selective antagonist of the CXCR4 receptor. Its specificity is underscored by its high binding affinity in the low nanomolar range and its lack of significant cross-reactivity with other chemokine receptors such as CXCR7 and CCR5. The mechanism of action involves direct competitive inhibition of CXCL12 binding, leading to the blockade of Gαi-mediated downstream signaling pathways that are crucial for cell migration and proliferation. The detailed experimental protocols provided herein serve as a guide for the accurate characterization of this compound and other CXCR4 antagonists. The high specificity and selectivity of this compound make it an invaluable tool for researchers investigating the physiological and pathological roles of the CXCL12/CXCR4 axis and a promising scaffold for the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
In Silico Modeling of the FC131 and CXCR4 Interaction: A Technical Guide
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in numerous physiological processes, including immune surveillance, hematopoiesis, and organogenesis.[1][2][3] Its exclusive endogenous ligand is the chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1).[3][4] The CXCL12/CXCR4 signaling axis is not only crucial for normal biological functions but is also implicated in the pathology of various diseases, most notably in cancer metastasis and as a co-receptor for T-tropic HIV-1 entry into host cells.[5][6][7] This has made CXCR4 a significant therapeutic target.
FC131, a synthetic cyclopentapeptide with the structure cyclo(-L-Arg¹-L-Arg²-L-2-Nal³-Gly⁴-D-Tyr⁵-), is a potent and selective antagonist of CXCR4.[5][8] Developed from structure-activity relationship studies of the T140 peptide, FC131 competitively inhibits the binding of CXCL12 to CXCR4, thereby blocking downstream signaling pathways.[5][9][10] Understanding the precise molecular interactions between FC131 and CXCR4 is critical for the rational design of novel, more effective therapeutics. In silico modeling, encompassing techniques like molecular docking and molecular dynamics, has been instrumental in elucidating these interactions at an atomic level.[9][11]
This technical guide provides a comprehensive overview of the in silico modeling of the FC131-CXCR4 interaction, summarizing quantitative binding data, detailing computational protocols, and visualizing the relevant biological and experimental workflows.
Quantitative Data: Binding Affinity of FC131 and Analogues
The potency of FC131 and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in competitive binding assays. These assays measure the ability of the compound to displace the radiolabeled native ligand, [¹²⁵I]-SDF-1, from the CXCR4 receptor.[12][13]
| Compound | Modification | IC₅₀ (nM) for [¹²⁵I]-SDF-1 Binding Inhibition |
| FC131 | - | 4.5 [13][14][15][16][17] |
| Analogue 15a | Arg-Arg Ψ[–C(=NH)−NH−] | 1.7[12] |
| Analogue 15b | Nal-Gly Ψ[–C(=NH)−NH−] | 0.8[12] |
| Analogue 15c | Gly-d-Tyr Ψ[–C(=NH)−NH−] | 1.3[12] |
| Analogue 15d | Arg-Nal Ψ[–C(=NH)−NH−] | 2.1[12] |
| Analogue 15e | Arg-Arg Ψ[–C(=NH)−NH−] | 2.3[12] |
Nal = 3-(2-naphthyl)alanine; Ψ indicates the ψ[−C(=NH)−NH−] substructure, an amidine type peptide bond isostere.[12]
In Silico Modeling of the FC131-CXCR4 Complex
Computational modeling has been a key strategy to understand the binding mode of FC131 in CXCR4, often validated by receptor mutagenesis and structure-activity relationship (SAR) data.[5][9] These models provide a structural framework for the potent antagonism observed.
Key Molecular Interactions
In silico studies, combined with experimental data, have identified several critical interactions between FC131 and CXCR4.[5][8][9] The binding site is located in a pocket formed by the transmembrane (TM) helices of the receptor.[5][18]
-
Arg¹ of FC131: Forms charge-charge interactions with Asp¹⁸⁷ located in the second extracellular loop (ECL-2) of CXCR4.[5][9]
-
Arg² of FC131: The side chain penetrates into the transmembrane bundle and interacts with residues in TM-3, specifically His¹¹³ and Asp¹⁷¹.[5][9]
-
2-Nal³ of FC131: The naphthylalanine side chain inserts into a hydrophobic pocket within TM-5.[5][9]
-
FC131 Backbone: Interacts with the highly conserved Glu²⁸⁸ in TM-7, an interaction mediated by two water molecules.[5][9]
-
D-Tyr⁵ of FC131: Points towards the extracellular side of the receptor.[5][9]
Experimental Protocols for In Silico Modeling
The following protocols outline the standard computational methodologies used to investigate the FC131-CXCR4 interaction.
Protocol 1: Induced-Fit Molecular Docking
This protocol is used to predict the binding pose of FC131 within the flexible binding site of CXCR4.
-
Receptor Preparation:
-
Start with the X-ray crystal structure of human CXCR4 (e.g., PDB ID: 3OE0).[5]
-
Utilize a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard) to process the structure.[5] This involves adding hydrogen atoms, assigning correct bond orders, creating disulfide bonds, and removing all water molecules.
-
Perform a restrained energy minimization of the protein structure to relieve steric clashes.
-
-
Ligand Preparation:
-
Obtain or build the 3D structure of FC131. A previously reported bioactive backbone conformation can be used as a starting point.[5]
-
Use a ligand preparation tool to generate low-energy 3D conformations, assign correct protonation states (e.g., at pH 7.4), and calculate partial atomic charges.
-
-
Induced-Fit Docking (IFD) Workflow:
-
Define the binding site (grid generation) based on the location of co-crystallized ligands (like CVX15) or known binding site residues (e.g., Asp¹⁷¹, Glu²⁸⁸).[5]
-
Perform an initial docking of the flexible FC131 ligand into a rigid receptor model.
-
For the top-scoring poses, refine the receptor structure by sampling side-chain conformations for residues within a defined distance (e.g., 5-6 Å) of the ligand.
-
Re-dock the ligand into the refined receptor structures.
-
Score the resulting complexes using a comprehensive scoring function that accounts for van der Waals, electrostatic, and solvation terms.
-
-
Analysis:
-
Analyze the top-ranked docking poses based on their docking scores and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic contacts, charge-charge interactions).
-
Compare the predicted binding mode with experimental data from mutagenesis studies to validate the model.[5]
-
Protocol 2: Molecular Dynamics (MD) Simulation
MD simulations are performed to study the dynamic stability of the docked FC131-CXCR4 complex and to further refine the binding interactions.
-
System Setup:
-
Select the most plausible FC131-CXCR4 complex from the docking results as the starting structure.
-
Embed the complex in a realistic lipid bilayer (e.g., POPC) and solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system and achieve a physiological salt concentration.
-
-
Equilibration:
-
Perform a series of restrained MD simulations to equilibrate the system.
-
Initially, apply strong positional restraints to the protein and ligand heavy atoms, allowing the water and lipid molecules to relax around them.
-
Gradually reduce the restraints on the protein side chains, then the backbone, and finally the ligand over several simulation steps, while slowly raising the temperature and pressure to the target values (e.g., 310 K, 1 bar).
-
-
Production Simulation:
-
Run an unrestrained production MD simulation for a significant duration (e.g., hundreds of nanoseconds) to sample the conformational space of the complex.
-
Use periodic boundary conditions and calculate long-range electrostatic interactions using an appropriate method (e.g., Particle Mesh Ewald).
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to assess the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.
-
Examine the persistence of key intermolecular interactions (e.g., hydrogen bonds, salt bridges) identified in the docking pose.
-
Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible and stable regions of the receptor upon ligand binding.
-
Perform binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity.
-
CXCR4 Signaling and Inhibition by FC131
Upon binding of its ligand CXCL12, CXCR4 undergoes a conformational change, activating intracellular signaling pathways that regulate cell migration, survival, and proliferation.[1][2] FC131 acts as a competitive antagonist, physically blocking CXCL12 from binding to the receptor and thereby preventing the initiation of these downstream cascades.[8]
Major CXCR4 Signaling Pathways:
-
G-protein Dependent Pathways: CXCR4 primarily couples to the Gαi subtype of heterotrimeric G-proteins.[1][4]
-
Gαi Activation: Inhibits adenylyl cyclase, decreasing intracellular cAMP levels.
-
Gβγ Subunit Activation: The liberated Gβγ dimer activates Phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG, leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[4] Gβγ also activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and migration.[2][4]
-
MAPK/ERK Pathway: Downstream of both G-protein and PI3K activation, the Ras-Raf-MEK-ERK pathway is activated, leading to changes in gene transcription and proliferation.[6]
-
-
G-protein Independent Pathways:
-
JAK/STAT Pathway: CXCR4 activation can lead to the recruitment and phosphorylation of JAK2 and JAK3, which in turn phosphorylate STAT proteins.[1][3][4] Activated STATs translocate to the nucleus to regulate gene expression.
-
β-Arrestin Pathway: Following phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor, leading to its internalization and desensitization, but also initiating distinct signaling cascades.[2]
-
References
- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. abeomics.com [abeomics.com]
- 5. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist FC131 using a dual approach of ligand modifications and receptor mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Mechanism of Peptide Agonist Binding in CXCR4 Chemokine Receptor [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist FC131 using a dual approach of ligand modifications and receptor mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Molecular modeling study of cyclic pentapeptide CXCR4 antagonists: new insight into CXCR4-FC131 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. FC131 TFA (606968-52-9 free base) | CXCR | HIV Protease | TargetMol [targetmol.com]
- 15. abmole.com [abmole.com]
- 16. biorbyt.com [biorbyt.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FC131 TFA in vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC131 is a potent and specific antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including immune responses, HIV entry into cells, and cancer metastasis.[1] FC131 inhibits the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), to CXCR4 with a reported IC50 of 4.5 nM.[1][2] These application notes provide a detailed protocol for an in vitro cell-based assay to characterize the antagonist activity of FC131 TFA on CXCR4 signaling. The trifluoroacetate (TFA) salt form is a common result of peptide synthesis and purification.
Mechanism of Action and Signaling Pathway
CXCR4 is a GPCR that primarily couples to the Gαi family of G proteins. Upon binding of its ligand, CXCL12, CXCR4 undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes. FC131 acts by competitively binding to CXCR4, thereby preventing CXCL12-mediated activation and subsequent downstream signaling events.
Below is a diagram illustrating the CXCR4 signaling pathway and the inhibitory action of FC131.
Caption: CXCR4 signaling pathway and inhibition by FC131.
Experimental Protocol: Calcium Flux Assay for FC131 Activity
This protocol describes a fluorescent-based calcium flux assay to measure the antagonist effect of FC131 on CXCL12-induced calcium mobilization in a human cell line endogenously or recombinantly expressing CXCR4 (e.g., Jurkat cells or HEK293 cells stably expressing CXCR4).
Materials and Reagents
-
Cell Line: Jurkat (T-lymphocyte) cell line or HEK293/CXCR4 stable cell line.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like sterile, nuclease-free water or DMSO.[3] Store at -20°C or -80°C.[3]
-
CXCL12 (SDF-1α): Recombinant human CXCL12. Prepare a stock solution and store as per the manufacturer's instructions.
-
Calcium Indicator Dye: Fluo-4 AM or a comparable calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional but recommended): An anion-exchange transport inhibitor to prevent dye leakage.
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Experimental Workflow Diagram
Caption: Workflow for the calcium flux assay.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture cells under standard conditions (37°C, 5% CO2).
-
On the day of the assay, harvest cells and centrifuge. Resuspend the cell pellet in Assay Buffer to the desired density.
-
Seed the cells into a 96-well or 384-well black, clear-bottom plate at a density of approximately 50,000 cells per well.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in Assay Buffer according to the manufacturer's protocol. Probenecid can be included to improve dye retention.
-
Add an equal volume of the dye loading solution to each well containing cells.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in Assay Buffer at 2X the final desired concentrations.
-
After the dye loading incubation, gently add the diluted FC131 solutions to the appropriate wells. Include a vehicle control (Assay Buffer with the same concentration of solvent as the highest FC131 concentration).
-
Incubate the plate at room temperature or 37°C for 15-30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline reading for 10-20 seconds.
-
Using the instrument's injector, add a pre-determined concentration of CXCL12 (typically the EC80 concentration, which should be determined in a separate agonist dose-response experiment) to all wells simultaneously.
-
Immediately after injection, continue to measure the kinetic fluorescence response for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by setting the response in the vehicle control wells (CXCL12 only) to 100% and the response in wells with no CXCL12 to 0%.
-
Plot the normalized response against the logarithm of the FC131 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of FC131.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is a sample table for presenting the results of the this compound dose-response experiment.
Table 1: Antagonist Activity of FC131 on CXCL12-Induced Calcium Flux
| FC131 Conc. (nM) | Log [FC131] (M) | Mean ΔRFU (n=3) | Std. Deviation | % Inhibition |
| 0 (Vehicle) | N/A | 15,234 | 876 | 0 |
| 0.1 | -10 | 14,890 | 754 | 2.2 |
| 1 | -9 | 12,045 | 632 | 20.9 |
| 5 | -8.3 | 7,890 | 412 | 48.2 |
| 10 | -8 | 4,567 | 354 | 70.0 |
| 50 | -7.3 | 1,234 | 156 | 91.9 |
| 100 | -7 | 876 | 98 | 94.2 |
| Calculated IC50 (nM) | 4.8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
General Considerations
-
Solubility: FC131 is a peptide; ensure complete solubilization in the chosen solvent before preparing dilutions.[1]
-
TFA Effects: Trifluoroacetic acid is often present in synthetic peptides and can affect cellular assays at high concentrations. It is important to include a vehicle control that accounts for any potential effects of the TFA salt.[4]
-
Agonist Concentration: The calculated IC50 for a competitive antagonist is dependent on the concentration of the agonist used. It is crucial to use a consistent concentration of CXCL12 (e.g., EC80) across all experiments for comparable results.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase to obtain robust and reproducible results. A cell viability assay, such as an MTT assay, can be performed to rule out cytotoxicity of FC131 at the tested concentrations.[3]
References
Application Notes and Protocols for FC131 TFA in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC131 TFA is a potent and specific antagonist of the C-X-C chemokine receptor 4 (CXCR4), with an IC50 of 4.5 nM for inhibiting the binding of its ligand, CXCL12 (SDF-1).[1][2] The CXCL12/CXCR4 signaling axis is a critical pathway implicated in numerous physiological and pathological processes, including cancer progression, metastasis, and inflammation. Consequently, CXCR4 antagonists like this compound represent a promising class of therapeutic agents for investigation in various disease models.
These application notes provide detailed protocols and supporting data for the utilization of this compound in preclinical in vivo mouse models, with a focus on cancer xenograft studies. The information is curated to assist researchers in designing and executing robust experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action: The CXCL12/CXCR4 Signaling Pathway
The binding of the chemokine CXCL12 to its G protein-coupled receptor, CXCR4, initiates a cascade of intracellular signaling events. This activation leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits, which in turn trigger multiple downstream effector pathways. These pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/Erk, and Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathways, culminate in diverse cellular responses such as chemotaxis, proliferation, survival, and angiogenesis. This compound, as a CXCR4 antagonist, competitively binds to the receptor, thereby inhibiting CXCL12-mediated signaling and the subsequent cellular responses that contribute to tumor growth and metastasis.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Proper dissolution of this compound is critical for its bioavailability and efficacy. Due to its peptidic nature, careful handling is required.
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in sterile DMSO. A common stock concentration is 10 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. Gentle sonication can be used to aid dissolution if necessary.
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of administration, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution to the final desired concentration with sterile PBS.
-
Important: The final concentration of DMSO in the working solution should be kept to a minimum (ideally ≤5%) to avoid toxicity to the animals.
-
Vortex the working solution to ensure it is homogenous.
-
The working solution should be prepared fresh and used immediately. Do not store the diluted PBS solution.
-
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Animal Model:
-
Immunodeficient mice (e.g., Nude, SCID, or NOD/SCID) are required for xenograft studies with human cancer cell lines. The choice of strain may depend on the specific cell line and experimental goals.
Experimental Workflow Diagram:
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells expressing CXCR4 during their exponential growth phase.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign the mice to treatment and control groups.
-
-
Treatment Administration:
-
Treatment Group: Administer this compound at the desired dose. Based on a study with a cyclic pentapeptide derivative of FC131, a dosage of 100 nmol/kg administered via intraperitoneal (i.p.) injection every other day has been shown to be effective.[3]
-
Control Group: Administer the vehicle control (e.g., PBS with the same final concentration of DMSO as the treatment group) following the same schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Tissues can be collected for further analysis, such as immunohistochemistry (IHC) for proliferation and apoptosis markers, or Western blotting.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies using FC131 derivatives and other well-characterized CXCR4 antagonists in mouse models. This data can serve as a reference for experimental design.
Table 1: In Vivo Efficacy of a Cyclic Pentapeptide FC131 Derivative in a Pituitary Tumor Xenograft Model [3]
| Treatment Group | Dosage | Administration Route | Dosing Schedule | Mean Tumor Weight (mg) ± SD |
| Control (Vehicle) | N/A | Intraperitoneal (i.p.) | Every other day | 250.3 ± 35.4 |
| d-Arg3FC131 | 100 nmol/kg | Intraperitoneal (i.p.) | Every other day | 150.1 ± 25.8 |
Table 2: Comparative Efficacy of Other CXCR4 Antagonists in Mouse Models
| Compound | Mouse Model | Dosage | Administration Route | Key Findings | Reference |
| AMD3100 (Plerixafor) | Orthotopic Osteosarcoma | 5 mg/kg | Intravenous (i.v.) | Significantly inhibited primary tumor growth and lung metastasis. | |
| BKT140 | Non-Small Cell Lung Cancer Xenograft | Not specified | Subcutaneous (s.c.) | Significantly delayed tumor development. | |
| 4F-benzoyl-TN14003 (T140 analog) | Breast Cancer Metastasis Model | Not specified | Subcutaneous (s.c.) via osmotic pump | Significantly reduced pulmonary metastasis. |
Concluding Remarks
This compound is a valuable research tool for investigating the role of the CXCL12/CXCR4 axis in various disease contexts. The protocols and data presented here provide a framework for conducting in vivo studies in mouse models. It is essential to optimize experimental parameters such as dosage, administration route, and treatment schedule for each specific animal model and cancer cell line. Due to the limited publicly available in vivo data specifically for this compound, the provided protocols are based on a closely related derivative and other well-established CXCR4 antagonists. Researchers should perform pilot studies to determine the optimal conditions for their experimental setup.
References
Application Note: FC131 TFA for HIV-1 Entry Inhibition Assays
For Research Use Only.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) infection is initiated by the fusion of the viral envelope with the host cell membrane. This process is mediated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 heterodimers. The entry process begins with the binding of the gp120 subunit to the primary cellular receptor, CD4.[1] This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, which is typically either CCR5 or CXCR4.[1] The subsequent binding of gp120 to the coreceptor induces further conformational changes in gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[1]
Strains of HIV-1 are classified based on their coreceptor preference. T-tropic (X4) strains utilize the CXCR4 coreceptor, which is predominantly found on T-lymphocytes. The use of CXCR4 is often associated with a more rapid progression to Acquired Immunodeficiency Syndrome (AIDS).[2] Given its critical role in viral entry, the CXCR4 receptor is a key target for the development of HIV-1 entry inhibitors.
FC131 TFA: A Potent CXCR4 Antagonist
FC131 is a potent cyclic pentapeptide antagonist of the CXCR4 receptor.[3] The trifluoroacetic acid (TFA) salt of FC131 is commonly used in research settings. It acts by competitively binding to CXCR4, thereby preventing its interaction with the HIV-1 gp120 protein. This blockade effectively inhibits the entry of X4-tropic HIV-1 strains into host cells. FC131 has demonstrated low nanomolar efficacy in both receptor binding and anti-HIV assays.[3] It inhibits the binding of [¹²⁵I]-SDF-1, the natural ligand for CXCR4, with a reported IC50 of 4.5 nM.[4][5][6][7]
Data Presentation: In Vitro Anti-HIV-1 Activity of FC131 and Analogs
The following table summarizes the in vitro inhibitory activities of FC131 and its related compounds against X4-tropic HIV-1 strains.
| Compound/Analog | HIV-1 Strain | Assay Type | Cell Line | Potency (IC₅₀/EC₅₀) | Reference |
| FC131 | NL4-3 (X4) | MAGI Assay | HeLa | EC₅₀: 1.1 nM | [3] |
| FC131 | HIV-1 IIIB | Antiviral Assay | HeLa | EC₅₀: 21 nM | |
| FC131 Analog (Nal-Gly substituted) | NL4-3 (X4) | MAGI Assay | HeLa | EC₅₀: 0.61 nM | [3] |
| FC131 Analog (Amidine substituted) | HXB2 (X4) | Antiviral Assay | MT-4 | EC₅₀: 2.1 nM |
IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) values represent the concentration of the compound required to inhibit 50% of viral activity or binding.
Signaling Pathway and Experimental Workflow Visualization
HIV-1 Entry Pathway via CXCR4 and Inhibition by this compound
Caption: HIV-1 entry pathway via the CXCR4 coreceptor and the inhibitory mechanism of this compound.
Experimental Workflow for Single-Cycle Infectivity Assay
Caption: Workflow for evaluating this compound efficacy using a single-cycle HIV-1 infectivity assay.
Experimental Protocols
Protocol 1: HIV-1 Pseudovirus Single-Cycle Infectivity Assay
This assay measures the ability of this compound to inhibit the entry of replication-defective HIV-1 pseudoviruses into target cells expressing CD4, CXCR4, and a reporter gene (e.g., luciferase or GFP).
Materials:
-
HEK293T cells (for virus production)
-
TZM-bl cells (HeLa cell line expressing CD4, CXCR4/CCR5, and a Tat-responsive luciferase reporter gene)
-
HIV-1 Env expression plasmid (for an X4-tropic strain, e.g., NL4-3)
-
HIV-1 backbone plasmid (Env-deficient, containing a reporter gene like luciferase, e.g., pSG3ΔEnv)
-
Transfection reagent
-
This compound
-
Cell culture medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
96-well flat-bottom culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
Part A: Production of Env-Pseudotyped Virus
-
Seed HEK293T cells in a T-75 flask to be 50-60% confluent on the day of transfection.
-
Co-transfect the HEK293T cells with the HIV-1 Env expression plasmid and the Env-deficient backbone plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours at 37°C, 5% CO₂.
-
Harvest the virus-containing supernatant and clarify by low-speed centrifugation.
-
Filter the supernatant through a 0.45-micron filter. The virus stock can be used immediately or aliquoted and stored at -80°C.
-
Determine the 50% tissue culture infectious dose (TCID₅₀) of the virus stock on TZM-bl cells to standardize the virus input for the inhibition assay.
Part B: HIV-1 Entry Inhibition Assay
-
Seed TZM-bl cells in a white, 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
In a separate plate, mix 50 µL of the diluted this compound with 50 µL of virus stock (containing ~200 TCID₅₀). Include control wells with virus only (no inhibitor) and cells only (no virus).
-
Incubate the virus-inhibitor mixture for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well.
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
After incubation, remove the supernatant and lyse the cells.
-
Measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
Data Analysis:
-
Subtract the background luminescence (cells only control) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus control (0% inhibition).
-
Plot the percentage of inhibition against the log of the inhibitor concentration and use non-linear regression analysis to determine the EC₅₀ value.
Protocol 2: HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay measures cell fusion between effector cells expressing HIV-1 Env and target cells expressing CD4 and CXCR4. Fusion is quantified using a reporter system.
Materials:
-
Effector cells (e.g., HEK293T) co-transfected with an HIV-1 Env (X4-tropic) plasmid and a plasmid expressing a transcriptional activator (e.g., Gal4-VP16).
-
Target cells (e.g., HeLa) expressing CD4, CXCR4, and a reporter plasmid with a promoter responsive to the transcriptional activator (e.g., Gal4-responsive β-lactamase).
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
β-lactamase substrate and detection reagents
-
Fluorometer or plate reader
Procedure:
-
Seed effector cells (e.g., HEK293T) in a 96-well plate. Co-transfect with plasmids expressing HIV-1 Env and the transcriptional activator. Incubate for 24-48 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the effector cells and add the diluted this compound.
-
Add the target cells (expressing CD4, CXCR4, and the reporter) to the wells containing the effector cells and inhibitor.
-
Co-culture the cells for 6-8 hours at 37°C to allow for fusion.
-
Add the β-lactamase substrate to the cells according to the manufacturer's protocol.
-
Measure the reporter signal (e.g., fluorescence) using a plate reader.
Data Analysis:
-
Subtract the background signal from wells containing only target cells or only effector cells.
-
Calculate the percentage of fusion inhibition for each this compound concentration relative to the control wells (no inhibitor).
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. This compound (606968-52-9 free base) | CXCR | HIV Protease | TargetMol [targetmol.com]
- 5. alfagen.com.tr [alfagen.com.tr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FC131 TFA in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC131 TFA is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, upon binding with its ligand CXCL12 (stromal cell-derived factor-1α), plays a crucial role in various physiological and pathological processes, including cancer progression, metastasis, and angiogenesis. In the context of oncology, the CXCL12/CXCR4 signaling axis is frequently overexpressed in a wide array of malignancies, contributing to tumor growth, invasion, and the establishment of distant metastases. This compound, by blocking this interaction, presents a promising therapeutic strategy for cancer research and drug development.
These application notes provide detailed protocols for evaluating the anti-cancer effects of this compound, focusing on cell viability, apoptosis induction, and the modulation of key signaling pathways.
Quantitative Data Summary
While specific quantitative data for the cytotoxic effects of this compound on various cancer cell lines is not extensively available in publicly accessible literature, the following table summarizes the known inhibitory concentration of this compound against its target receptor, CXCR4. Researchers are encouraged to determine the specific IC50 (half-maximal inhibitory concentration) for their cancer cell lines of interest using the protocols provided below.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CXCR4 binding) | 4.5 nM | [125I]-SDF-1 binding to CXCR4 | [1][2][3] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1 nM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (based on previously determined IC50 values) and a vehicle control for a specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in the CXCR4 signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates or larger culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CXCR4, anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as described in the previous protocols.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound acts as a competitive antagonist at the CXCR4 receptor, preventing the binding of its natural ligand, CXCL12. This blockade inhibits the activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.
Caption: this compound competitively inhibits CXCL12 binding to CXCR4, blocking downstream signaling.
Experimental Workflow for Evaluating this compound
The following workflow outlines the key steps for a comprehensive preclinical evaluation of this compound in a cancer research setting.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
References
Application Notes and Protocols for FC131 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC131 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). As a synthetic, cyclic pentapeptide, FC131 effectively inhibits the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), to CXCR4. The CXCL12/CXCR4 signaling axis is a critical pathway involved in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, inflammation, and the development and metastasis of cancer. FC131 has also demonstrated anti-HIV activity by blocking viral entry into host cells.
This document provides detailed protocols for the preparation of FC131 trifluoroacetate (TFA) salt stock solutions for use in cell culture experiments. It also includes important considerations regarding the potential effects of the TFA counter-ion on experimental outcomes.
Data Presentation
| Parameter | Value/Recommendation | Source(s) |
| FC131 Molecular Formula | C38H48F3N11O8 | N/A |
| FC131 Molecular Weight | 843.85 g/mol | N/A |
| IC50 (SDF-1 binding to CXCR4) | 4.5 nM | N/A |
| EC50 (Anti-HIV activity) | 73 nM | N/A |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Lyophilized Storage | -20°C or -80°C, desiccated | [2] |
| Stock Solution Storage (Short-term) | 4°C for up to one week | [2] |
| Stock Solution Storage (Long-term) | -20°C or -80°C in single-use aliquots | [2] |
| Recommended Stock Concentration | 1-10 mM in 100% DMSO | [1] |
| Typical Working Concentration | 1 nM to 100 µM | [1] |
| Max Final DMSO Concentration | <0.5% (cell line dependent) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM FC131 TFA Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound salt (lyophilized powder)
-
Anhydrous or sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 30 minutes in a desiccator. This prevents condensation of atmospheric moisture onto the peptide.
-
Reconstitution: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully open the vial and add the appropriate volume of 100% DMSO to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock from 1 mg of this compound (MW: 843.85 g/mol ), add 11.85 µL of DMSO.
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. If necessary, sonicate the vial in a water bath for a few minutes to aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to final working concentrations for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the amount of DMSO added to the final culture, it is recommended to perform an intermediate dilution of the stock solution in complete cell culture medium. For example, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Prepare the final working concentrations by further diluting the intermediate solution into the complete cell culture medium. For example, to achieve a final concentration of 100 nM, add 1 µL of the 100 µM intermediate solution to every 1 mL of cell culture medium.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment.[1]
-
Treatment: Add the prepared working solutions and the vehicle control to your cell cultures and incubate for the desired experimental duration.
Important Considerations for the TFA Salt:
Trifluoroacetic acid is often used in the purification of synthetic peptides and remains as a counter-ion in the final product. It is important to be aware of the potential biological effects of TFA, as it has been reported to inhibit the proliferation of some cell types, such as osteoblasts and chondrocytes.[3][4][5] While FC131 is a potent antagonist, it is advisable to consider the potential confounding effects of TFA, especially in proliferation or cytotoxicity assays. If unexpected anti-proliferative effects are observed, it may be necessary to exchange the TFA salt for a more biologically compatible salt like hydrochloride or acetate.
Visualizations
CXCR4 Signaling Pathway
The binding of CXCL12 to its receptor, CXCR4, activates multiple downstream signaling pathways that regulate cell proliferation, survival, and migration. FC131 acts as an antagonist, blocking this interaction and subsequent signaling.
References
- 1. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
Application Notes and Protocols for FC131 TFA in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC131 is a potent and selective cyclic pentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The trifluoroacetate (TFA) salt of FC131 is commonly used in research settings. FC131 functions by inhibiting the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), to CXCR4. This interaction plays a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and the development and metastasis of several cancers. In vitro studies have demonstrated that FC131 inhibits the binding of [¹²⁵I]-SDF-1 to CXCR4 with a half-maximal inhibitory concentration (IC50) of 4.5 nM. Due to its role in critical disease pathways, FC131 and its analogs are under investigation as potential therapeutic agents, particularly in oncology and immunology.
The trifluoroacetic acid (TFA) counter-ion present in commercially available peptides can potentially influence experimental outcomes. Researchers should be aware that TFA may exhibit biological activity, and for sensitive in vivo studies, performing a salt exchange (e.g., to acetate or hydrochloride) is recommended.
Data Presentation: Dosage and Administration of CXCR4 Antagonists in Animal Studies
| Compound | Animal Model | Dosage | Administration Route | Dosing Frequency | Key Findings |
| CTCE-9908 | Murine orthotopic model of human prostate cancer (Nude mice) | 25 mg/kg/day | Intraperitoneal (IP) or Subcutaneous (SC) | Daily for 4 weeks | Reduced total area of metastasis.[1] |
| DBPR807 | Rat model of myocardial infarction | 5 mg/kg | Subcutaneous (SC) | Single dose 5 minutes before or 10 minutes after reperfusion | Protected against ischemia-reperfusion injury and improved cardiac function. |
| AMD3100 | Xenograft-bearing mice (Tumor model) | Not specified | Daily administration | Daily | Inhibited therapy-induced tumor infiltration with CXCR4-expressing immune cells. |
| Pentagastrin | Nude mice | 0.5, 5, 50, 500, or 5,000 µg/kg | Intraperitoneal (IP) | Twice daily for 14 days | Investigated long-term actions of pentagastrin on native organs.[2] |
| Secretin | Nude mice | 0.5, 5, 50, 500, or 5,000 µg/kg | Intraperitoneal (IP) | Twice daily for 14 days | Demonstrated the safety of frequent injections of pharmacologic doses.[3] |
Experimental Protocols
Protocol 1: Preparation of FC131 TFA for In Vivo Administration
This protocol provides a general guideline for dissolving and formulating this compound for administration to animals. The optimal solvent will depend on the administration route and the required concentration.
Materials:
-
This compound powder
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile Polyethylene glycol 300 (PEG300)
-
Sterile Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Calculate the required amount of this compound based on the desired stock concentration.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in a small volume of DMSO. For example, to prepare a 20 mg/mL stock solution, dissolve 2 mg of this compound in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.
-
-
Working Solution Formulation (Example for Intraperitoneal or Subcutaneous Injection):
-
This formulation is based on a common vehicle composition. The final concentration of DMSO should be kept low (typically <5%) to minimize toxicity.
-
To prepare a 1 mg/mL working solution, for example:
-
Start with 50 µL of the 20 mg/mL this compound stock solution in DMSO.
-
Add 150 µL of PEG300 and vortex until the solution is clear.
-
Add 50 µL of Tween 80 and vortex again until fully mixed.
-
Add 750 µL of sterile saline or PBS to reach a final volume of 1 mL.
-
Vortex the final solution thoroughly.
-
-
It is recommended to prepare the working solution fresh on the day of use.
-
Note: Always perform a small-scale formulation test to ensure the solubility and stability of this compound in the chosen vehicle at the desired concentration before preparing a large batch.
Protocol 2: Administration of this compound in a Murine Cancer Model
This protocol is a generalized procedure for subcutaneous or intraperitoneal administration in mice, based on common practices for peptide antagonists.
Materials:
-
Prepared this compound working solution
-
Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 25-27G)
-
Experimental mice (e.g., nude mice with tumor xenografts)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the exact volume of the working solution to be administered.
-
Properly restrain the mouse to ensure accurate and safe injection.
-
-
Subcutaneous (SC) Administration:
-
Disinfect the injection site on the back of the mouse, between the shoulder blades, with 70% ethanol.
-
Pinch the skin to form a tent.
-
Insert the needle at the base of the tented skin, parallel to the spine.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
-
Intraperitoneal (IP) Administration:
-
Position the mouse to expose the abdomen. The injection is typically given in the lower right or left quadrant to avoid the bladder and cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Gently pull back on the plunger to check for the aspiration of urine or intestinal contents.
-
If the aspiration is clear, inject the calculated volume of the this compound solution.
-
Withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue with the predetermined dosing schedule, observing the animals daily for changes in health, behavior, and tumor size.
-
Mandatory Visualizations
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. New CXCR4 Antagonist Peptide R (Pep R) Improves Standard Therapy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Targeting the CXCR4/CXCL12 axis with the peptide antagonist E5 to inhibit breast tumor progression | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for FC131 TFA in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC131 is a potent and selective cyclic pentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] The interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), is a critical signaling axis involved in numerous physiological and pathological processes, including immune cell trafficking, cancer metastasis, and HIV-1 entry.[1][2] By competitively inhibiting the binding of CXCL12 to CXCR4, FC131 effectively blocks downstream signaling pathways, thereby preventing directional cell migration, a process known as chemotaxis.[1][3] The trifluoroacetate (TFA) salt of FC131 is a common formulation resulting from purification processes. These application notes provide detailed protocols for utilizing FC131 TFA to inhibit CXCR4-mediated chemotaxis in vitro.
Mechanism of Action: Inhibition of CXCL12/CXCR4-Mediated Chemotaxis
The CXCL12/CXCR4 signaling axis is a primary regulator of cell migration. The binding of the chemokine CXCL12 to the G-protein coupled receptor (GPCR) CXCR4 on the cell surface initiates a cascade of intracellular signaling events.[1][4] This leads to the activation of several downstream pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell survival, proliferation, and migration.[1][5] These signaling cascades ultimately regulate the actin cytoskeleton, leading to cell polarization and directed movement along a CXCL12 gradient.[1] FC131 acts as a competitive antagonist, binding to CXCR4 and sterically hindering the binding of CXCL12.[1] This blockade of the receptor abrogates the downstream signaling cascade, thereby inhibiting the chemotactic response of cells.[2][3]
Data Presentation
Table 1: Inhibitory Potency of FC131
| Assay Type | Cell Line | Ligand | IC50 of FC131 | Reference |
| Competitive Binding Assay | Jurkat | [¹²⁵I]-SDF-1 | 4.5 nM | [6] |
| Competitive Binding Assay | Jurkat | [¹²⁵I]-FC131 | 10.7 nM | [7] |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Example of FC131 Inhibition of Chemotaxis
| Cell Type | Chemoattractant (CXCL12) | FC131 Concentration | % Inhibition of Migration |
| Jurkat T-cells | 100 ng/mL | 1 nM | Data not available in search results |
| Jurkat T-cells | 100 ng/mL | 10 nM | Data not available in search results |
| Jurkat T-cells | 100 ng/mL | 100 nM | Data not available in search results |
| MDA-MB-231 | 50 ng/mL | 1 nM | Data not available in search results |
| MDA-MB-231 | 50 ng/mL | 10 nM | Data not available in search results |
| MDA-MB-231 | 50 ng/mL | 100 nM | Data not available in search results |
Note: The above table is a template. Specific quantitative data on the percentage of migration inhibition at various FC131 concentrations was not available in the search results. Researchers should perform dose-response experiments to determine these values.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Note: FC131 TFA for Studying Stem Cell Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mobilization of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow (BM) into the peripheral blood is a critical process for hematopoietic stem cell transplantation and regenerative medicine. Under normal physiological conditions, HSPCs are retained within the BM niche through a complex network of interactions. A key axis in this retention mechanism is the binding of the chemokine Stromal Cell-Derived Factor-1 (SDF-1α, also known as CXCL12) to its cognate G-protein coupled receptor, CXCR4, which is highly expressed on the surface of HSPCs.[1][2][3] Disrupting this SDF-1/CXCR4 interaction leads to the egress of HSPCs from the bone marrow into the circulation.[4][5][6]
FC131 is a potent and selective cyclic pentapeptide antagonist of the CXCR4 receptor.[7] Developed from structure-activity relationship studies of the T140 peptide, FC131 competitively blocks the binding of SDF-1 to CXCR4, thereby inhibiting the downstream signaling cascades responsible for cell adhesion and retention.[5][8] This action makes FC131 a valuable tool for studying the mechanisms of HSPC trafficking and for developing novel therapeutic agents for stem cell mobilization. This document provides detailed protocols for utilizing FC131 TFA (the trifluoroacetic acid salt form, which aids in peptide stability and solubility) in preclinical stem cell mobilization studies.
Mechanism of Action: FC131-Mediated Stem Cell Mobilization
The primary mechanism of FC131 is competitive antagonism at the CXCR4 receptor.[5] In the bone marrow niche, a high concentration of SDF-1 secreted by stromal cells binds to CXCR4 on HSPCs, anchoring them in place. By binding to CXCR4 with high affinity (IC50 = 4.5 nM), FC131 prevents SDF-1 from activating the receptor.[8][9][10] This blockade disrupts the retention signal, leading to the rapid mobilization of HSPCs into the peripheral bloodstream.
Quantitative Data on CXCR4 Antagonist-Mediated Mobilization
While extensive quantitative data for FC131's in vivo mobilization efficacy is emerging, studies on functionally similar and structurally related CXCR4 antagonists provide a strong benchmark for expected results. The following table summarizes representative data from preclinical mouse models using the well-characterized CXCR4 antagonist AMD3100 (Plerixafor) and the potent T-140 analog, from which FC131 was derived.
| Compound | Animal Model | Dose | Time Point | Mobilized Cells (per mL of Peripheral Blood) | Fold Increase vs. Control | Reference |
| AMD3100 | C57BL/6 Mice | 5 mg/kg (s.c.) | 1 hour | ~1,500 Colony-Forming Cells (CFCs) | ~25-fold | [9] |
| T-140 | C57BL/6 Mice | 5 mg/kg (s.c.) | 1 hour | ~4,000 Colony-Forming Cells (CFCs) | ~65-fold | [8] |
| G-CSF | C57BL/6 Mice | 100 µg/kg/day (i.p.) for 5 days | Day 6 | ~3,000 Colony-Forming Cells (CFCs) | ~50-fold | [11][12] |
| T-140 + G-CSF | C57BL/6 Mice | 5 mg/kg (s.c.) + G-CSF | Day 6 | >10,000 Colony-Forming Cells (CFCs) | >150-fold (Synergistic) | [8] |
Note: Data are approximate and synthesized from published studies for comparative purposes. CFC counts can vary based on specific assay conditions. T-140 has been shown to be more potent than AMD3100, and FC131 is a derivative of T-140.[8]
Experimental Protocols
Protocol 1: In Vivo Stem Cell Mobilization in Mice using this compound
This protocol describes a single-dose study to assess the acute mobilization of HSPCs in mice following administration of this compound.
A. Materials and Reagents
-
This compound (Trifluoroacetic acid salt)
-
Sterile DMSO
-
Sterile, pyrogen-free Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
C57BL/6 mice (8-12 weeks old)
-
Syringes (1 mL) and needles (27-30G) for injection
-
Micro-hematocrit capillary tubes or other blood collection supplies
-
EDTA-coated microcentrifuge tubes
B. Preparation of this compound for Injection
-
Reconstitution: this compound is highly soluble in DMSO.[10] Prepare a 10 mg/mL stock solution by dissolving this compound in sterile DMSO. Vortex briefly to ensure complete dissolution. Store aliquots at -20°C or -80°C.
-
Working Solution: For injection, the DMSO concentration should be minimized to avoid toxicity. A common practice is to keep the final DMSO concentration below 10%.
-
Example for a 5 mg/kg dose in a 25g mouse:
-
Required dose: 5 mg/kg * 0.025 kg = 0.125 mg
-
From a 10 mg/mL stock: 0.125 mg / 10 mg/mL = 12.5 µL
-
For a final injection volume of 200 µL, mix 12.5 µL of the stock solution with 187.5 µL of sterile saline. This results in a final DMSO concentration of 6.25%.
-
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline.
C. Experimental Procedure
-
Acclimatize mice for at least one week prior to the experiment.
-
Divide mice into at least two groups: Vehicle Control and this compound treatment. A positive control group (e.g., AMD3100 at 5 mg/kg) is recommended.
-
Administer a single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of the prepared this compound solution (e.g., starting dose of 5 mg/kg) or vehicle control.
-
Collect peripheral blood at baseline (pre-injection) and at key time points post-injection. Based on CXCR4 antagonist kinetics, peak mobilization is expected between 1 and 4 hours.[9] A suggested time course is 1, 2, and 4 hours post-injection.
-
Collect approximately 50-100 µL of blood via tail vein or retro-orbital sinus into EDTA-coated tubes to prevent coagulation.
-
Proceed immediately to cell counting and analysis as described in Protocols 2 and 3.
Protocol 2: Quantification of Mobilized HSPCs by Flow Cytometry
This protocol quantifies the frequency of Lin-Sca-1+c-Kit+ (LSK) cells, a population enriched for HSPCs in mice.[2][13][14]
A. Materials and Reagents
-
Collected peripheral blood in EDTA
-
Red Blood Cell (RBC) Lysis Buffer (e.g., ACK Lysis Buffer)
-
FACS Buffer (PBS + 2% FBS)
-
Fc Block (anti-mouse CD16/32 antibody)
-
Fluorochrome-conjugated antibodies:
-
Lineage Cocktail: Biotinylated antibodies against CD3e, CD4, CD8a, B220, Gr-1, Mac-1, Ter-119
-
Streptavidin conjugated to a fluorochrome (e.g., PE-Cy7)
-
Anti-Sca-1 (Ly-6A/E) (e.g., APC)
-
Anti-c-Kit (CD117) (e.g., PE)
-
Viability Dye (e.g., DAPI, 7-AAD, or a fixable viability dye)
-
B. Staining Procedure
-
Transfer 50 µL of whole blood to a 1.5 mL tube.
-
Add 1 mL of RBC Lysis Buffer, vortex briefly, and incubate for 5-10 minutes at room temperature.
-
Centrifuge at 300 x g for 5 minutes. Aspirate the supernatant.
-
Wash the cell pellet with 1 mL of FACS buffer and centrifuge again.
-
Resuspend the pellet in 50 µL of FACS buffer containing Fc Block and incubate for 10 minutes on ice to prevent non-specific antibody binding.[14]
-
Add the Lineage cocktail antibodies and incubate for 20-30 minutes on ice in the dark.
-
Wash cells with 1 mL of FACS buffer, centrifuge, and discard the supernatant.
-
Resuspend in 100 µL of FACS buffer containing the remaining antibodies (Streptavidin, anti-Sca-1, anti-c-Kit).
-
Incubate for 20-30 minutes on ice in the dark.
-
Wash cells one final time with FACS buffer.
-
Resuspend in 200 µL of FACS buffer containing the viability dye just prior to analysis.
-
Acquire events on a flow cytometer. Be sure to acquire a fixed volume or use counting beads to calculate absolute cell counts.
C. Gating Strategy
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells using the viability dye.
-
From the live, single cells, gate on the Lineage-negative (Lin-) population.
-
From the Lin- population, create a plot of Sca-1 vs c-Kit to identify the LSK (Lin-Sca-1+c-Kit+) population.
-
Calculate the number of LSK cells per µL of blood.
Protocol 3: Quantification of Mobilized Progenitors by Colony-Forming Cell (CFC) Assay
The CFC assay is a functional assay that measures the ability of individual progenitor cells to proliferate and differentiate into colonies of mature blood cells.[1][15][16]
A. Materials and Reagents
-
Collected peripheral blood in EDTA
-
IMDM + 2% FBS
-
Methylcellulose-based medium formulated for mouse cells (e.g., MethoCult™ GF M3434 or similar)
-
35 mm culture dishes
-
Sterile water
-
Humidified incubator (37°C, 5% CO2)
B. Plating Procedure
-
Perform a white blood cell (WBC) count on the peripheral blood sample.
-
Dilute the blood in IMDM + 2% FBS to a known cell concentration. A typical starting point is 1x105 to 5x105 WBCs per 35 mm dish.
-
In a 15 mL tube, add cells to the methylcellulose medium. A common ratio is 1 part cell suspension to 10 parts methylcellulose medium (e.g., 0.3 mL of cells to 3 mL of medium).
-
Vortex the tube vigorously to ensure a homogenous mixture. Let it stand for 5-10 minutes to allow bubbles to dissipate.
-
Using a syringe with a 16G blunt-end needle, dispense 1.1 mL of the methylcellulose-cell mixture into duplicate 35 mm culture dishes.
-
Gently rotate each dish to spread the viscous medium evenly.
-
Place the two sample dishes inside a larger 100 mm dish along with an open 35 mm dish containing sterile water to maintain humidity.
-
Incubate at 37°C, 5% CO2 for 10-14 days.
C. Colony Scoring
-
After the incubation period, identify and count colonies using an inverted microscope.
-
Colonies are classified based on their morphology:
-
CFU-GM: Granulocyte, macrophage, or granulocyte-macrophage colonies.
-
BFU-E: Burst-forming unit-erythroid colonies (large, reddish clusters).
-
CFU-GEMM: Multipotential colonies containing granulocytes, erythrocytes, macrophages, and megakaryocytes.
-
-
Calculate the total number of CFCs per mL of peripheral blood based on the initial volume of blood plated and the colony counts.
References
- 1. The Mouse Colony Forming Cell (CFC) Assay using Methylcellulose-based Media: R&D Systems [rndsystems.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. stemcell.com [stemcell.com]
- 4. Continuous blockade of CXCR4 results in dramatic mobilization and expansion of hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Continuous blockade of CXCR4 results in dramatic mobilization and expansion of hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two distinct CXCR4 antagonists mobilize progenitor cells in mice by different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human and Mouse Hematopoietic Colony-Forming Cell Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. Enhanced unique pattern of hematopoietic cell mobilization induced by the CXCR4 antagonist 4F-benzoyl-TN14003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid mobilization of murine and human hematopoietic stem and progenitor cells with AMD3100, a CXCR4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. Increased hematopoietic stem cell mobilization in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. OMIP‐059: Identification of Mouse Hematopoietic Stem and Progenitor Cells with Simultaneous Detection of CD45.1/2 and Controllable Green Fluorescent Protein Expression by a Single Staining Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. Human and mouse hematopoietic colony-forming cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Mouse Pre-B Colony Forming Cell (CFC) Assay Using Methylcellulose-based Media: R&D Systems [rndsystems.com]
Application Notes and Protocols for FC131 TFA: A Potent CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC131, as a trifluoroacetate (TFA) salt, is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). CXCR4, in conjunction with its endogenous ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a critical role in various physiological and pathological processes. These include HIV entry into host cells, cancer metastasis, and inflammation. As a cyclic pentapeptide, FC131 effectively blocks the interaction between CXCL12 and CXCR4, thereby inhibiting downstream signaling pathways. These application notes provide detailed protocols for utilizing FC131 TFA in laboratory settings for cancer research and drug development.
Chemical and Physical Properties
This compound is a synthetic compound with specific chemical and physical characteristics that are important for its handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C38H48F3N11O8 | [1] |
| Molecular Weight | 843.85 g/mol | [1] |
| CAS Number | 842166-42-1 | [1] |
| Appearance | White to off-white powder | |
| Purity | Typically ≥95% | [1] |
Biological Activity
This compound is a high-affinity antagonist of the CXCR4 receptor, demonstrating potent inhibition of CXCL12 binding and subsequent biological functions.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (CXCR4 Binding) | 4.5 nM | Inhibition of [125I]-SDF-1 binding to CXCR4 | [2] |
| Anti-HIV Activity | Reported | Varies by HIV strain | [2] |
Signaling Pathway
FC131 exerts its biological effects by inhibiting the signaling cascade initiated by the binding of CXCL12 to the CXCR4 receptor. This G-protein coupled receptor (GPCR) activates multiple downstream pathways crucial for cell survival, proliferation, and migration.
Caption: CXCR4 signaling pathway and the inhibitory action of FC131.
Experimental Protocols
Preparation of this compound Stock Solutions
Proper preparation and storage of this compound stock solutions are critical for maintaining its activity and ensuring experimental reproducibility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution by dissolving this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 8.44 mg of this compound in 1 mL of DMSO.
-
Sonication may be required to fully dissolve the compound.[2]
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]
Caption: Workflow for preparing this compound stock solutions.
In Vitro CXCR4 Competitive Binding Assay
This assay measures the ability of this compound to compete with a labeled ligand for binding to the CXCR4 receptor.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Radiolabeled or fluorescently-labeled SDF-1 (e.g., [¹²⁵I]-SDF-1)
-
This compound
-
Assay Buffer (e.g., PBS with 1% BSA)
-
96-well filter plates
-
Scintillation counter or flow cytometer
Protocol:
-
Cell Preparation: Harvest and wash CXCR4-expressing cells. Resuspend the cells in assay buffer to a concentration of 0.5 x 10⁶ cells/mL.
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the cell suspension, followed by the diluted this compound or vehicle control.
-
Ligand Addition: Add a fixed concentration of labeled SDF-1 to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 4°C in the dark to allow for competitive binding to reach equilibrium.
-
Washing: Wash the cells with cold assay buffer to remove unbound ligand.
-
Detection: Measure the amount of bound labeled SDF-1 using a scintillation counter (for radiolabeled ligand) or a flow cytometer (for fluorescently-labeled ligand).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Chemotaxis (Transwell Migration) Assay
This assay assesses the ability of this compound to inhibit cell migration towards a CXCL12 gradient.
Materials:
-
CXCR4-expressing cells
-
Recombinant human CXCL12
-
This compound
-
Serum-free cell culture medium
-
24-well Transwell plates (with 5 or 8 µm pore size inserts)
-
Calcein AM or similar fluorescent dye for cell quantification
-
Fluorescence plate reader
Protocol:
-
Cell Preparation: Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Pre-incubation: Incubate the cell suspension with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.
-
Assay Setup: Add serum-free medium containing an optimal concentration of CXCL12 (e.g., 100 ng/mL) to the lower chamber of the Transwell plate. Place the inserts into the wells.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
Quantification of Migrated Cells: Remove the inserts. Quantify the migrated cells in the lower chamber by adding Calcein AM and measuring fluorescence with a plate reader.
-
Data Analysis: Compare the number of migrated cells in the presence of this compound to the number of migrated cells with CXCL12 alone. Calculate the IC50 value from a dose-response curve.
In Vitro Calcium Flux Assay
This assay measures the ability of this compound to block CXCL12-induced intracellular calcium mobilization.
Materials:
-
CXCR4-expressing cells
-
Recombinant human CXCL12
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Flow cytometer or fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Preparation: Harvest and resuspend cells in assay buffer at a density of 1-2 x 10⁶ cells/mL.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Washing: Wash the cells to remove extracellular dye.
-
Inhibitor Pre-incubation: Pre-incubate the dye-loaded cells with different concentrations of this compound or a vehicle control for 15-30 minutes at room temperature.
-
Signal Measurement: Acquire a baseline fluorescence reading.
-
Stimulation: Add a pre-determined optimal concentration of CXCL12 to the cells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: Analyze the kinetic fluorescence data to determine the peak calcium response. Compare the response in the presence of this compound to the control to determine the inhibitory effect.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model. Specific parameters will need to be optimized based on the cancer cell line and mouse strain used.
Materials:
-
Cancer cell line expressing CXCR4
-
Immunocompromised mice (e.g., nude or SCID mice)
-
This compound
-
Vehicle for in vivo administration (e.g., sterile saline, PBS)
-
Matrigel (optional)
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously implant CXCR4-expressing cancer cells (e.g., 1-5 x 10⁶ cells, potentially mixed with Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Treatment Administration: Administer this compound at a predetermined dose and schedule (e.g., daily or several times a week via subcutaneous or intraperitoneal injection). The formulation for in vivo use may involve co-solvents such as DMSO, PEG300, and Tween 80.[2]
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the efficacy of this compound.
Caption: Experimental workflow for an in vivo tumor xenograft study.
Analytical Methods
Quantitative Analysis by HPLC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the accurate quantification of this compound in biological matrices such as plasma. While a specific validated method for FC131 was not found in the public domain, a general approach for peptide quantification can be adapted.
Principle: This method involves the separation of FC131 from matrix components by reverse-phase HPLC followed by detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Suggested Protocol Outline:
-
Sample Preparation:
-
For plasma samples, perform protein precipitation (e.g., with acetonitrile or methanol) followed by solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.
-
Include an internal standard (ideally a stable isotope-labeled version of FC131) at the beginning of the sample preparation process.
-
-
HPLC Separation:
-
Column: A C18 reverse-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute FC131.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for analytical columns).
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Determine the optimal precursor-to-product ion transitions for FC131 and the internal standard by direct infusion.
-
Optimization: Optimize MS parameters such as collision energy and declustering potential for maximum sensitivity.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of FC131 into the blank biological matrix.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Quantify FC131 in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Note: This is a general guideline. The specific parameters for the HPLC and MS/MS method must be developed and validated for the specific application and instrumentation.
Safety and Handling
General Handling:
-
This compound should be handled by trained personnel in a laboratory setting.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
TFA-Specific Hazards: The trifluoroacetate counter-ion is derived from trifluoroacetic acid, which is a strong, corrosive acid. While this compound is a salt, it is important to be aware of the potential hazards associated with TFA.
-
Skin and Eye Damage: TFA can cause severe skin burns and eye damage.
-
Inhalation: Harmful if inhaled.
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Disclaimer: This document is intended for research use only. The information provided is based on publicly available data and should be used as a guide. All laboratory procedures should be performed with appropriate safety precautions and in compliance with institutional guidelines. Researchers should conduct their own validation of the protocols for their specific experimental conditions.
References
Troubleshooting & Optimization
FC131 TFA Solubility & Stability Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists experiencing solubility and stability issues with FC131 TFA in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is the trifluoroacetate salt of FC131, a potent antagonist of the CXCR4 receptor. It is commonly used in research to study CXCR4-mediated signaling pathways, which are implicated in various physiological and pathological processes, including HIV entry, cancer metastasis, and inflammation.
Summary of this compound Properties:
| Property | Value |
|---|---|
| CAS Number | 842166-42-1 |
| Molecular Formula | C38H48F3N11O8 |
| Molecular Weight | 843.85 g/mol [1][2][3] |
| Primary Target | CXCR4 Receptor[1][2][4] |
| Appearance | White to off-white powder |
Q2: How should I prepare a stock solution of this compound?
Due to its limited solubility in aqueous solutions, it is highly recommended to first prepare a concentrated stock solution in an organic solvent.
Recommended Solvent:
-
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has a high solubility of up to 250 mg/mL.[1][2]
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh the this compound: Accurately weigh the desired amount of this compound powder.
-
Calculate the Volume of DMSO: Use the following formula to calculate the required volume of DMSO:
-
Volume (mL) = [Mass (mg) / 843.85 ( g/mol )] / 10 (mmol/L)
-
-
Dissolve the Compound: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Aid Dissolution (if necessary): To ensure complete dissolution, you can:
-
Storage: Once fully dissolved, aliquot the stock solution into single-use, low-protein-binding vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][4]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers is generally not recommended due to its poor solubility, which can lead to precipitation and inaccurate concentration measurements. The recommended approach is to dilute a high-concentration DMSO stock solution into the aqueous buffer of choice.
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution is a common issue. Here are several troubleshooting steps:
-
Lower the Final Concentration: The final concentration of this compound in the aqueous buffer may be too high. Try diluting to a lower final concentration.
-
Increase the Percentage of Co-solvent: If your experimental system allows, increasing the final percentage of DMSO in your aqueous buffer can help maintain solubility. However, always check the tolerance of your cell line or assay to the final DMSO concentration.
-
Use a Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach.
-
Adjust the pH of the Aqueous Buffer: For some peptides, solubility is pH-dependent. It is recommended to maintain a pH between 5 and 6 for FC131 solutions to improve stability and potentially solubility.[5]
-
Incorporate Solubilizing Agents: For in vivo studies, co-solvents like PEG300, Tween-80, or SBE-β-CD can be used in the formulation to improve solubility.[4]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Issue 1: this compound Powder Will Not Dissolve in DMSO
If you are having trouble dissolving the this compound powder in DMSO, even at concentrations below the reported 250 mg/mL, follow these steps:
-
Gentle Warming: Warm the solution to 37°C.[2]
-
Sonication: Place the vial in an ultrasonic bath for short intervals.[2]
-
Vortexing: Gently vortex the solution between warming and sonication steps.
Troubleshooting Workflow for Dissolution Issues:
Caption: Workflow for dissolving this compound in DMSO.
Issue 2: Loss of Biological Activity of this compound in Solution
A gradual or sudden loss of the expected biological effect of this compound can indicate instability and degradation of the compound.
Factors Affecting Stability:
-
Repeated Freeze-Thaw Cycles: These can degrade the peptide.
-
Improper Storage Temperature: Storing at 4°C for extended periods or at room temperature can lead to degradation.
-
pH of the Solution: A suboptimal pH can affect peptide stability. A pH range of 5-6 is recommended.[5]
-
Bacterial Contamination: Microbial growth can degrade the peptide.
Experimental Protocol: Assessing this compound Stability by RP-HPLC
This protocol can be used to monitor the integrity of your this compound solution over time.[5]
Objective: To determine the percentage of intact this compound remaining in a solution under specific storage conditions.
Materials:
-
This compound solution for testing
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
UV detector
Methodology:
-
Prepare a "Time Zero" Standard: Prepare a fresh solution of this compound to serve as a reference.
-
Initial HPLC Run: Immediately inject the "time zero" standard onto the RP-HPLC system.
-
Gradient Elution: Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes, to separate intact this compound from potential degradation products.
-
Record Chromatogram: Record the chromatogram and note the retention time and area of the main peak corresponding to intact this compound.
-
Store Test Solution: Store your this compound solution under the desired conditions (e.g., 4°C, -20°C).
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 1 week), inject an aliquot of the stored solution onto the RP-HPLC.
-
Compare Peak Areas: Compare the peak area of the intact this compound in the stored samples to the "time zero" sample to calculate the percentage of remaining peptide.
Signaling Pathway
FC131 is an antagonist of the CXCR4 receptor. The binding of its natural ligand, CXCL12 (also known as SDF-1), to CXCR4 activates several downstream signaling pathways that regulate cell survival, proliferation, and migration.
CXCR4 Signaling Pathway and Inhibition by FC131:
Caption: FC131 inhibits CXCL12-induced CXCR4 signaling.
References
how to avoid precipitation of FC131 TFA in media
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the precipitation of FC131 TFA in experimental media. It is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous media?
A1: FC131 is an antagonist of the CXCR4 receptor with anti-HIV activity.[1] The "TFA" designation indicates that it is supplied as a trifluoroacetate salt, which generally enhances the stability and initial solubility of the compound.[1][2] Like many small molecule inhibitors developed for drug discovery, the parent FC131 molecule is likely hydrophobic and has low intrinsic water solubility.[3] While it dissolves readily in organic solvents like dimethyl sulfoxide (DMSO), introducing this concentrated stock solution into an aqueous cell culture medium can cause it to precipitate. This phenomenon, known as "solvent-shift" or "crashing out," occurs because the compound is not soluble in the final aqueous environment once the DMSO is diluted.[3][4]
Q2: What are the visual signs of this compound precipitation?
A2: Precipitation can manifest in several ways. You may observe a faint cloudiness or haziness (turbidity) in the medium, the formation of fine, visible particles, or the appearance of larger crystals, which may settle at the bottom or adhere to the surface of the culture vessel.[3] It is important to differentiate precipitation from microbial contamination, which also causes turbidity but is typically accompanied by a rapid pH change and the presence of motile microorganisms under a microscope.[3]
Q3: What are the primary factors that cause this compound to precipitate?
A3: Several factors can contribute to the precipitation of this compound in your experiments:
-
Poor Aqueous Solubility : The inherent chemical property of the FC131 compound is the primary driver.[5]
-
High Final Concentration : Exceeding the maximum solubility limit of this compound in the cell culture medium will lead to precipitation.[3][6]
-
Solvent-Related Issues : The rapid dilution of a concentrated DMSO stock into the aqueous medium is a common cause. The final concentration of DMSO is a critical factor.[5]
-
Temperature Fluctuations : Moving media from cold storage (4°C) to a 37°C incubator can alter the solubility of compounds. Repeated freeze-thaw cycles of the stock solution can also promote aggregation and precipitation.[3][7]
-
Interactions with Media Components : Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (in serum). Components like calcium, phosphate, and serum proteins can interact with this compound, leading to the formation of insoluble complexes.[3][7][8]
-
pH of the Medium : The pH of the medium can affect the charge state and thus the solubility of the compound.[3]
Q4: Is it acceptable to filter the medium to remove the precipitate?
A4: No, filtering the medium after precipitation has occurred is not recommended. This action will remove an unknown amount of the compound, leading to a lower and undefined effective concentration in your experiment.[9] This will compromise the accuracy and reproducibility of your results. The correct approach is to address the root cause of the precipitation.
Troubleshooting Guide
If you observe precipitation of this compound, follow these steps to diagnose and resolve the issue.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent Shock / High Concentration | 1. Pre-warm the cell culture medium to 37°C before adding the compound.[3]2. Add the DMSO stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.[9]3. Reduce the final concentration of this compound. Determine its kinetic solubility first (see Protocol 2). |
| Precipitation Over Time | Compound Instability / Media Interaction | 1. Use a buffered medium (e.g., with HEPES) to maintain a stable pH, as cell metabolism can alter it.[3]2. Test the compound's solubility in a simpler buffer like PBS to determine if media components are the cause.[3]3. If using serum, consider reducing the serum percentage or testing solubility in serum-free medium. |
| Inconsistent Precipitation | Stock Solution Issues / Temperature | 1. Ensure the this compound is fully dissolved in the DMSO stock. Sonication is recommended.[1]2. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9]3. Ensure all solutions are at the appropriate temperature (37°C) before mixing.[9] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 842166-42-1 | [1][2] |
| Molecular Formula | C38H48F3N11O8 | [1][2] |
| Molecular Weight | 843.85 g/mol | [1][2] |
| Recommended Solvent | DMSO | [1] |
| Solubility in DMSO | 250 mg/mL (296.26 mM) | [1] |
Table 2: General Guidelines for Maximum Tolerated Final DMSO Concentration
Note: Optimal DMSO concentration is cell-line dependent and should be determined empirically. The goal is to keep it as low as possible.
| Cell Line Type | Recommended Max. DMSO Concentration |
| Most Cell Lines | ≤ 0.5% |
| Sensitive/Primary Cells | ≤ 0.1% |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
Objective: To properly dissolve this compound in DMSO to create a stable, high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber glass vial or polypropylene tube
-
Vortex mixer and bath sonicator
Methodology:
-
Accurately weigh the required amount of this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Vortex the vial vigorously for 1-2 minutes to dissolve the compound.
-
If any particulates remain, sonicate the vial in a water bath for 5-10 minutes, as this is recommended to aid dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of particles.
-
(Optional) Sterile-filter the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Kinetic Solubility in Cell Culture Medium
Objective: To determine the maximum concentration of this compound that can be added to the specific cell culture medium without causing immediate precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Cell culture medium (the exact formulation used in your experiment, including serum)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 96-well plate (clear, flat-bottom)
-
Plate reader capable of measuring absorbance or a nephelometer
Methodology:
-
Prepare serial dilutions of the this compound stock solution in 100% DMSO.
-
Add a small, fixed volume of the cell culture medium to each well of the 96-well plate.
-
Add a corresponding small volume of each DMSO dilution to the wells, ensuring the final DMSO concentration remains constant and low (e.g., 0.5%). Mix well. Include a "vehicle control" with DMSO only.
-
Incubate the plate at 37°C for a relevant period (e.g., 1-2 hours).
-
Measure the light scattering at a specific wavelength (e.g., 620 nm) using a plate reader or nephelometer. An increase in absorbance or scattering compared to the vehicle control indicates precipitation.[3]
-
The highest concentration of this compound that does not show a significant increase in scattering is considered the kinetic solubility limit under these conditions. This should be the maximum concentration you use in your experiments.
Visual Guides
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Caption: How rapid dilution of DMSO stock into aqueous media causes precipitation.
References
- 1. This compound (606968-52-9 free base) | CXCR | HIV Protease | TargetMol [targetmol.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
impact of TFA counter-ion on FC131 TFA experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FC131 TFA salt. The information provided addresses common issues that may arise due to the presence of the trifluoroacetate (TFA) counter-ion in your peptide preparation and offers solutions to mitigate potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is FC131 and what is its mechanism of action?
FC131 is a potent and selective cyclic pentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] It functions by competitively inhibiting the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), to CXCR4.[1] This blockage prevents the activation of downstream signaling pathways involved in cell migration, proliferation, and survival.[1] The IC50 for FC131 in inhibiting [¹²⁵I]-SDF-1 binding to CXCR4 is approximately 4.5 nM.[2][3]
Q2: Why is my FC131 peptide supplied as a TFA salt?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification of peptides.[4] It is utilized for cleaving the synthesized peptide from the resin and as an ion-pairing agent to enhance resolution during High-Performance Liquid Chromatography (HPLC) purification.[4] Consequently, peptides like FC131 are often isolated and supplied as TFA salts, where the positively charged residues on the peptide are associated with the negatively charged trifluoroacetate anion.[4]
Q3: Can the TFA counter-ion in my FC131 sample affect my biological experiments?
Yes, residual TFA in your FC131 sample can significantly impact a wide range of biological assays.[4] It has been demonstrated that TFA can inhibit or, in some instances, stimulate cell proliferation, even at nanomolar concentrations.[4] Furthermore, TFA can act as an allosteric modulator of receptors, interfere with enzymatic assays, and elicit immune responses in vivo.[4] Its strong absorbance in the infrared spectrum can also complicate the analysis of peptide secondary structure.[4]
Q4: What are some common biological effects observed due to TFA contamination in peptide samples?
Reported effects of TFA in biological systems include:
-
Cell Proliferation: Inhibition of osteoblast and chondrocyte proliferation has been observed at concentrations as low as 10 nM. Conversely, some studies have reported TFA-induced stimulation of cell growth.[4]
-
Receptor Modulation: TFA has been identified as an unintended allosteric modulator of the glycine receptor (GlyR).[4]
-
Enzymatic Assays: The acidic nature of TFA can alter the pH of assay solutions, potentially affecting enzyme activity.[4]
-
Structural Analysis: TFA has a strong absorbance band around 1673 cm⁻¹ which can overlap with the amide I band of peptides, complicating secondary structure determination by infrared spectroscopy.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent results in cell-based assays (e.g., proliferation, cytotoxicity, chemotaxis) with FC131. | Interference from residual TFA counter-ions in your FC131 sample. | 1. Quantify TFA Content: If possible, determine the concentration of TFA in your peptide stock solution using methods like ion chromatography or ¹⁹F-NMR.[5] 2. Perform a Counter-ion Exchange: If TFA levels are significant, consider exchanging the TFA for a more biologically compatible counter-ion like acetate or hydrochloride (HCl).[6] Refer to the "Experimental Protocols" section for detailed methodologies. 3. Run a TFA Control Experiment: Test the effect of sodium trifluoroacetate (NaTFA) alone on your cells to determine if the observed effects are due to TFA. |
| Variability in results between different batches of this compound. | Inconsistent levels of residual TFA between batches. | 1. Quantify TFA in each batch. 2. Perform counter-ion exchange on all batches to ensure consistency. |
| Difficulty dissolving lyophilized this compound powder. | The salt form can influence the physical properties of the peptide, including solubility.[1] | 1. Follow manufacturer's solubility guidelines. For this compound, dissolution in DMSO is often recommended.[1][2] 2. Gentle warming or sonication can aid dissolution. [1] 3. Consider exchanging the counter-ion to acetate, which may result in a more manageable lyophilized cake. |
| Observed activity of FC131 does not match reported values. | The presence of TFA may be altering the effective concentration of the peptide or interfering with the assay. | 1. Verify peptide concentration. 2. Perform a counter-ion exchange to eliminate TFA interference. |
Experimental Protocols
Protocol 1: Counter-ion Exchange from TFA to Acetate Salt
This protocol is adapted from established methods for peptide counter-ion exchange.
Materials:
-
This compound salt
-
Strong anion exchange resin (e.g., AG1-X8, quaternary ammonium)
-
1 M Sodium acetate solution
-
Distilled water
-
Lyophilizer
Procedure:
-
Prepare the Anion Exchange Column:
-
Prepare a small column with a 10- to 50-fold excess of anion sites on the resin relative to the amount of TFA in the peptide sample.
-
Wash the column with 1 M sodium acetate solution.
-
Rinse the column thoroughly with distilled water to remove excess sodium acetate.[6]
-
-
Peptide Loading and Exchange:
-
Dissolve the this compound peptide in distilled water.
-
Apply the peptide solution to the prepared anion exchange column.[6]
-
-
Elution and Lyophilization:
Protocol 2: Counter-ion Exchange from TFA to Hydrochloride (HCl) Salt
This protocol is a common and straightforward method for TFA to HCl exchange.
Materials:
-
This compound salt
-
100 mM Hydrochloric acid (HCl)
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolve the peptide: Dissolve the this compound salt in 100 mM HCl.[6]
-
Incubate: Let the solution stand at room temperature for 1 minute.[6]
-
Freeze: Rapidly freeze the solution in liquid nitrogen.[6]
-
Lyophilize: Lyophilize the frozen solution to obtain the FC131 as the hydrochloride salt.[6]
-
Repeat (Optional): For complete removal of TFA, this process can be repeated.
Visualizations
References
- 1. This compound (606968-52-9 free base) | CXCR | HIV Protease | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fluorocarbons.org [fluorocarbons.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. peptide.com [peptide.com]
Technical Support Center: Improving the Efficacy of FC131 TFA in vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing FC131 TFA in in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is FC131 and how does it work?
A1: FC131 is a potent and specific antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] It functions by blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), to CXCR4. This interaction plays a crucial role in various physiological and pathological processes, including cancer metastasis, inflammation, and HIV infection.[1][3] By inhibiting the CXCL12/CXCR4 signaling axis, FC131 can impede tumor cell migration, invasion, and proliferation, and disrupt the protective tumor microenvironment.[2][3]
Q2: What are the main challenges when using this compound in vivo?
A2: As a peptide-based therapeutic, the primary challenges associated with the in vivo use of this compound include:
-
Stability: Peptides can be susceptible to degradation by proteases in biological fluids, leading to a short half-life. The stability of FC131 in solution is limited and improper storage can lead to degradation.[4]
-
Bioavailability: Peptides often have poor oral bioavailability and require parenteral administration (e.g., subcutaneous or intraperitoneal injection).
-
Solubility: this compound may require specific formulation strategies to ensure complete dissolution and prevent precipitation in physiological buffers.
-
TFA Salt Form: The trifluoroacetic acid (TFA) salt form, a remnant of the peptide synthesis and purification process, can potentially influence the local pH and buffering capacity of the formulation. However, studies have shown that TFA has low acute toxicity.[5][6][7][8]
Q3: How should I store this compound?
A3: Proper storage is critical to maintain the integrity of this compound.
-
Lyophilized Powder: Store at -20°C or -80°C in a tightly sealed container, protected from moisture.[4]
-
In Solution: For short-term storage (up to one week), solutions can be kept at 4°C. For long-term storage, it is highly recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4] It is advisable to maintain a pH between 5 and 6 for prolonged storage.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no in vivo efficacy | Peptide Degradation: FC131 may have degraded due to improper storage or handling. | Verify the storage conditions of your stock and working solutions. Perform a stability check using RP-HPLC to assess the integrity of the peptide.[4] Prepare fresh working solutions for each experiment. |
| Suboptimal Dosing: The administered dose may be too low to achieve a therapeutic concentration at the target site. | Conduct a dose-response study to determine the optimal effective dose for your specific animal model and disease state. As a starting point for a murine cancer model, a daily dose of 25 mg/kg administered intraperitoneally (IP) or subcutaneously (SC) has been shown to be effective for a similar peptide CXCR4 antagonist, CTCE-9908.[1] | |
| Poor Bioavailability: The administration route may not be optimal for achieving sufficient systemic exposure. | Consider alternative parenteral routes of administration (e.g., intravenous, intraperitoneal, subcutaneous). For continuous exposure, consider using osmotic pumps. | |
| Precipitation of this compound in solution | Improper Formulation: The solvent system may not be suitable for maintaining the solubility of the peptide at the desired concentration. | Use a formulation that includes a small amount of an organic solvent like DMSO, followed by dilution with a suitable aqueous vehicle such as saline or a buffered solution containing solubilizing agents like PEG300 or cyclodextrins. |
| pH of the Solution: The pH of the final formulation may affect the solubility of the peptide. | Adjust the pH of the final formulation to be within the optimal range for FC131 solubility (typically slightly acidic, around pH 5-6).[4] | |
| Inconsistent experimental results | Variability in Peptide Concentration: Inaccurate pipetting of viscous stock solutions or adsorption of the peptide to plasticware. | Use low-protein-binding tubes and pipette tips. When preparing dilutions, ensure thorough mixing. A carrier protein like bovine serum albumin (BSA) can be added to the buffer, if compatible with the experiment, to prevent adsorption. |
| Instability of Formulated Drug: The formulated this compound solution may not be stable over the duration of the experiment. | Prepare fresh formulations for each day of dosing. If a stock solution is used, ensure it has been stored properly and its stability verified. |
Quantitative Data Summary
Due to the limited publicly available in vivo data specifically for FC131, the following table includes data from a similar peptide-based CXCR4 antagonist, CTCE-9908, to provide a reference for experimental design.
| Parameter | Value | Compound | Model System | Source |
| In Vivo Efficacy (Dose) | 25 mg/kg/day (IP or SC) | CTCE-9908 | Murine orthotopic model of human prostate cancer (PC-3 cells) | [1] |
| In Vivo Efficacy (Metastasis Reduction) | 58% (IP), 64% (SC) reduction in total area of metastasis | CTCE-9908 | Murine orthotopic model of human prostate cancer (PC-3 cells) | [1] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
This protocol is a general guideline and should be adapted based on the specific cancer model and experimental goals. It is based on established protocols for other CXCR4 antagonists.[1]
1. Cell Culture and Preparation:
- Culture human cancer cells (e.g., PC-3 for prostate cancer) that express CXCR4 in appropriate media.
- Harvest cells during the logarithmic growth phase.
- Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 107 cells/mL.
2. Animal Model:
- Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
- Allow mice to acclimatize for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
- For a subcutaneous model, inject 1 x 106 cells in 100 µL of cell suspension subcutaneously into the flank of each mouse.
- For an orthotopic model, surgically implant tumor fragments or inject a cell suspension into the relevant organ (e.g., prostate).[1]
4. This compound Formulation and Administration:
- Formulation:
- Prepare a stock solution of this compound in sterile DMSO.
- For injection, dilute the stock solution with a sterile vehicle to the final desired concentration. A common vehicle is saline or PBS. To improve solubility and stability, co-solvents such as PEG300 or solubilizing agents like SBE-β-CD can be used. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
- Administration:
- Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
- Administer this compound daily via intraperitoneal (IP) or subcutaneous (SC) injection. A starting dose of 25 mg/kg/day can be used as a reference.[1]
- The control group should receive injections of the vehicle alone.
5. Monitoring and Endpoints:
- Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice to assess toxicity.
- At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise the tumors and weigh them.
- Collect tumors and other relevant organs for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, or analysis of immune cell infiltration).
Visualizations
CXCR4 Signaling Pathway
The binding of CXCL12 to its receptor CXCR4 activates multiple downstream signaling pathways that are crucial for cell survival, proliferation, and migration. FC131 acts as an antagonist, blocking these signaling cascades.
Caption: Simplified CXCR4 signaling pathway and the inhibitory action of FC131.
Experimental Workflow for In Vivo Efficacy
A logical workflow is essential for the successful execution of an in vivo efficacy study with this compound.
Caption: A typical experimental workflow for assessing the in vivo efficacy of this compound.
Troubleshooting Logic for Poor In Vivo Efficacy
This diagram outlines a systematic approach to troubleshooting experiments where this compound does not produce the expected results.
Caption: A logical flow for troubleshooting suboptimal in vivo results with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of a CXCR4 antagonistic peptide, P12, to suppress pancreatic cancer progress via enhancing T cell responses and sensitizing cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. csl.noaa.gov [csl.noaa.gov]
- 6. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. health.hawaii.gov [health.hawaii.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: FC131 TFA Experimental Guidance
Welcome to the technical support center for FC131 TFA. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate variability in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is FC131 and why is it supplied as a TFA salt?
A: FC131 is a potent and selective antagonist of the CXCR4 receptor, a key regulator of cell trafficking and a co-receptor for HIV entry into T-cells.[1][2][3] It is often supplied as a trifluoroacetate (TFA) salt, which is a common counter-ion for purified peptides. The TFA is a residual from the reversed-phase high-performance liquid chromatography (RP-HPLC) purification process where TFA is used as an ion-pairing agent to achieve high purity.[4][5]
Q2: How should I store lyophilized this compound?
A: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.[6] Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can introduce moisture and compromise the integrity of the peptide.[6]
Q3: What is the best way to reconstitute this compound?
A: The solubility of peptides can vary. It is recommended to first attempt dissolving this compound in sterile, purified water.[6] If solubility is limited, using a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile followed by dilution with an aqueous buffer can be effective.[1][6] For in vivo studies, specific formulations with co-solvents may be required.[7]
Q4: How can I minimize variability in my experimental results when using this compound?
A: Variability can arise from multiple sources, including peptide stability, preparation, and the experimental system itself. To minimize variability:
-
Ensure Proper Storage and Handling: Follow recommended storage conditions for both lyophilized powder and reconstituted solutions to prevent degradation.[6][7] Avoid repeated freeze-thaw cycles.[6][7]
-
Standardize Solution Preparation: Use consistent, high-purity solvents and buffers. Prepare fresh solutions for experiments whenever possible.[7]
-
Control for TFA Effects: Be aware that TFA can affect experimental outcomes, particularly in analytical techniques like mass spectrometry where it can cause ion suppression.[8]
-
Implement Quality Control: Regularly check the integrity of your this compound stock, for example, by HPLC, to monitor for degradation.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Poor Solubility or Precipitation
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent | Try dissolving in a small amount of DMSO or acetonitrile before adding aqueous buffer.[1][6] |
| pH of the Buffer | Adjust the pH of the buffer. A pH between 5 and 6 is often recommended for peptide stability.[6] |
| High Concentration | Prepare solutions at a lower concentration. High concentrations can lead to aggregation.[6] |
| Precipitation Over Time | The peptide may have come out of solution. Try gentle vortexing or sonication.[7] If this fails, prepare a fresh solution. |
Issue 2: Loss of Biological Activity
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | This can be caused by improper storage, repeated freeze-thaw cycles, or bacterial contamination.[6] Prepare a fresh solution from lyophilized stock. |
| Oxidation | If the peptide sequence is susceptible to oxidation, consider using degassed buffers. |
| Adsorption to Surfaces | Peptides can adsorb to plastic or glass surfaces. Using low-adhesion microcentrifuge tubes may help. |
Issue 3: Inconsistent Analytical Results (HPLC/Mass Spectrometry)
| Potential Cause | Troubleshooting Step |
| TFA Interference | TFA can cause ion suppression in mass spectrometry and baseline noise in UV detection at low wavelengths.[8][9] |
| For Mass Spectrometry: Consider using a mobile phase with a different ion-pairing agent like formic acid, although this may alter chromatographic separation. | |
| For HPLC-UV: Use a high-quality HPLC system with efficient mixing to minimize baseline fluctuations.[9] | |
| Column Contamination | TFA can accumulate on reversed-phase columns.[8] Dedicate a column for TFA-containing mobile phases or use a robust column cleaning protocol. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Add the calculated volume of the appropriate solvent (e.g., sterile water or DMSO) to the vial to achieve the desired stock concentration.
-
Gently vortex or swirl the vial to ensure the peptide is completely dissolved.[10] Avoid vigorous shaking.[10]
-
If the stock solution is not for immediate use, aliquot it into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7]
Protocol 2: General Cell-Based Assay Workflow
-
Cell Culture: Culture cells to the desired confluency in the appropriate medium.
-
Cell Seeding: Seed cells into assay plates at the optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare fresh dilutions of this compound from a stock solution in the appropriate assay buffer or cell culture medium immediately before use.
-
Treatment: Remove the culture medium from the cells and add the prepared this compound dilutions. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired period to allow for the antagonist effect to take place.
-
Stimulation: Add the CXCR4 agonist (e.g., SDF-1/CXCL12) to the wells, except for the negative control wells.
-
Assay Readout: Perform the assay to measure the downstream effect of CXCR4 activation (e.g., calcium mobilization, cell migration, or receptor internalization).
-
Data Analysis: Analyze the data to determine the inhibitory effect of this compound.
Signaling Pathways and Workflows
FC131 Signaling Pathway
FC131 acts as an antagonist at the CXCR4 receptor. The binding of the natural ligand, CXCL12 (SDF-1), to CXCR4 initiates a cascade of intracellular signaling events. FC131 blocks this binding, thereby inhibiting these downstream pathways.
Caption: FC131 antagonism of the CXCR4 signaling pathway.
Troubleshooting Workflow for Experimental Variability
This workflow provides a systematic approach to identifying and resolving sources of variability in your this compound experiments.
Caption: A logical workflow for troubleshooting FC131 experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. FC131 10 mg – Biotech Hub Africa [biotechhubafrica.co.za]
- 4. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
quality control measures for FC131 TFA
< Disclaimer: FC131 TFA is not a recognized standard chemical identifier. The following information is provided as a technical support template for a fictional peptide, designated "FC131," supplied as a trifluoroacetate (TFA) salt. This guide is intended for researchers, scientists, and drug development professionals and is based on established principles for handling and quality control of synthetic peptides.
This technical support center provides essential information for the quality control, handling, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: FC131 is a synthetic peptide. It is supplied as a trifluoroacetate (TFA) salt, which results from the use of trifluoroacetic acid during the peptide's purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3] The TFA counter-ion helps to stabilize the peptide.
Q2: How is the purity of this compound determined?
A2: The purity of this compound is primarily assessed by RP-HPLC, which separates the main peptide from any impurities.[4][5][6][7][8] The purity is reported as a percentage of the area of the main peak relative to the total area of all peaks detected at a specific UV wavelength (typically 214-220 nm).[4][7][8]
Q3: How is the identity of FC131 confirmed?
A3: The identity of FC131 is confirmed by mass spectrometry (MS), which measures the molecular weight of the peptide.[7][9][10] This ensures that the correct peptide sequence was synthesized.
Q4: What is the net peptide content, and why is it important?
A4: Net peptide content refers to the actual percentage of peptide by weight in the lyophilized powder. The remaining mass consists of counter-ions (TFA) and residual water. This value is crucial for accurately preparing solutions of a specific peptide concentration.
Q5: Can the TFA counter-ion interfere with my experiments?
A5: Yes, residual TFA can interfere with biological assays.[1][2][3] It can alter the pH of your assay buffer and, in some cases, has been shown to inhibit or stimulate cell proliferation.[1][3] For sensitive applications, consider exchanging the TFA for a more biocompatible counter-ion like acetate or chloride.[11][12]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
Q: My this compound shows lower than expected or no activity in my cell-based assay. What could be the cause?
A: This could be due to several factors:
-
Incorrect Peptide Concentration: Ensure you have accounted for the net peptide content when preparing your stock solution.
-
Peptide Degradation: Peptides, especially those with certain amino acids like Cys, Met, or Trp, can oxidize.[1] Avoid repeated freeze-thaw cycles.[1][13]
-
TFA Interference: Residual TFA can be toxic to some cell lines or interfere with receptor binding.[1][3] Consider performing a counter-ion exchange.
-
Peptide Aggregation: FC131 may aggregate under certain buffer conditions, reducing its effective concentration.
Issue 2: Peptide Solubility and Aggregation
Q: I'm having trouble dissolving the lyophilized this compound powder, or I suspect it is aggregating in my solution.
A: Follow these steps to address solubility and aggregation issues:
-
Initial Solubilization: For basic peptides, try a slightly acidic solvent like 10% acetic acid. For acidic peptides, a slightly basic solvent like 0.1% ammonium hydroxide may be effective.[14]
-
Buffer pH: Ensure the pH of your final buffer is at least one unit away from the peptide's isoelectric point (pI) to avoid aggregation.[15][16]
-
Chaotropic Agents: For non-biological applications, agents like guanidinium hydrochloride or urea can disrupt aggregation.[14]
-
Sonication: Brief sonication can help break up aggregates.
-
Visual Inspection: Visually inspect the solution for particulate matter.[16][17]
Quantitative Data Summary
The quality of each batch of this compound is rigorously tested. Below is a summary of typical quality control data for three representative batches.
| Parameter | Batch A | Batch B | Batch C | Method | Acceptance Criteria |
| Purity | 98.5% | 99.1% | 98.8% | RP-HPLC (220 nm) | ≥ 98.0% |
| Identity (Molecular Weight) | 1532.7 Da | 1532.8 Da | 1532.6 Da | ESI-MS | 1532.7 ± 1.0 Da |
| Net Peptide Content | 75.2% | 78.5% | 76.8% | Amino Acid Analysis | Report |
| TFA Content | 12.1% | 10.5% | 11.3% | Ion Chromatography | Report |
| Water Content | 5.3% | 4.7% | 5.1% | Karl Fischer Titration | Report |
Experimental Protocols
Protocol 1: Purity and Identity Verification by LC-MS
This protocol describes a standard method for verifying the purity and identity of this compound.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in 0.1% TFA in water.
-
Chromatography (HPLC):
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Analysis: Full scan to detect the [M+H]+ ion corresponding to the expected molecular weight of FC131.
-
-
Data Analysis:
-
Calculate purity by integrating the peak area of FC131 and dividing by the total peak area.[4]
-
Confirm the mass of the primary peak matches the theoretical mass of FC131.
-
Protocol 2: Cell-Based Activity Assay
This protocol provides a general framework for assessing the biological activity of FC131 in a cell-based assay. This example assumes FC131 activates a specific signaling pathway.
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Peptide Preparation:
-
Prepare a stock solution of this compound, accounting for the net peptide content.
-
Perform serial dilutions in an appropriate assay buffer to achieve the desired final concentrations.
-
-
Cell Treatment: Replace the cell culture medium with the prepared FC131 solutions. Include a vehicle control (assay buffer without peptide).
-
Incubation: Incubate the cells for a predetermined time, appropriate for the biological endpoint being measured.
-
Endpoint Measurement: Measure the biological response (e.g., reporter gene expression, protein phosphorylation, cell proliferation) using a suitable method (e.g., ELISA, Western blot, fluorescence microscopy).
-
Data Analysis: Plot the response as a function of FC131 concentration to determine parameters such as EC50.
Visualizations
Caption: A typical experimental workflow for a cell-based assay using this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A hypothetical signaling pathway activated by the FC131 peptide.
References
- 1. genscript.com [genscript.com]
- 2. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 6. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. almacgroup.com [almacgroup.com]
- 9. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Peptide ordering guide - TFA removal - Peptide quantification [sb-peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. biozentrum.unibas.ch [biozentrum.unibas.ch]
Validation & Comparative
A Comparative Guide to CXCR4 Inhibition: FC131 TFA versus AMD3100
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (SDF-1), are key players in a multitude of physiological and pathological processes, including immune response, hematopoiesis, cancer metastasis, and HIV-1 entry. Consequently, the development of CXCR4 antagonists is a vibrant area of research. This guide provides an objective, data-driven comparison of two prominent CXCR4 inhibitors: the cyclic pentapeptide FC131 TFA and the small molecule AMD3100 (Plerixafor).
Performance Comparison at a Glance
A summary of the key performance indicators for this compound and AMD3100 is presented below, offering a rapid comparative overview.
| Parameter | This compound | AMD3100 (Plerixafor) | References |
| Molecular Type | Cyclic Pentapeptide | Bicyclam Small Molecule | [1] |
| Binding Affinity (IC50) | 4.5 nM ([125I]-SDF-1 binding) | 44 nM (CXCL12-mediated chemotaxis) 5.7 nM (cell-free assay) 651 nM ([125I]-SDF-1 binding) | [2][3],[1] |
| Mechanism of Action | Competitive Antagonist | Non-peptide Competitive Antagonist; Partial Agonist activity reported | [1] |
In-Depth Performance Analysis
Binding Affinity and Potency
This compound consistently demonstrates high-nanomolar to low-nanomolar binding affinity for CXCR4. In competitive binding assays using radiolabeled SDF-1, this compound exhibits an IC50 of 4.5 nM[2][3]. In contrast, the reported IC50 values for AMD3100 show greater variability depending on the assay format. While some studies report IC50 values in the low nanomolar range for inhibition of CXCL12-mediated chemotaxis (44 nM) and in cell-free assays (5.7 nM), competitive binding assays with radiolabeled SDF-1 have shown a lower affinity with an IC50 of 651 nM[1]. This suggests that while both are potent inhibitors, this compound may possess a higher direct binding affinity to the receptor.
In Vitro and In Vivo Efficacy
Both this compound and AMD3100 effectively inhibit CXCR4-mediated cellular processes. AMD3100 has been shown to block SDF-1-induced cell migration and invasion in various cancer cell lines[4]. It is also clinically approved for mobilizing hematopoietic stem cells from the bone marrow to the peripheral blood[5]. However, some studies have reported that AMD3100 can act as a partial agonist, which may lead to complex biological effects[6].
FC131, as a potent antagonist, has also demonstrated robust inhibition of CXCR4-mediated functions. While direct, head-to-head in vivo comparative studies are limited in the public domain, the high binding affinity of FC131 suggests a strong potential for in vivo efficacy.
Experimental Methodologies
To facilitate the independent evaluation and comparison of these inhibitors, detailed protocols for key experiments are provided below.
CXCR4 Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a labeled ligand for binding to CXCR4.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, CEM)
-
Radiolabeled SDF-1 (e.g., [125I]-SDF-1)
-
Test compounds (this compound, AMD3100)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Cell Preparation: Harvest and wash CXCR4-expressing cells. Resuspend in binding buffer to a concentration of 1-2 x 106 cells/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell suspension
-
50 µL of [125I]-SDF-1 (at a final concentration near its Kd)
-
50 µL of test compound at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of unlabeled SDF-1 (for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cell Migration (Chemotaxis) Assay
This assay assesses the ability of an inhibitor to block cell migration towards a CXCL12 gradient.
Objective: To determine the IC50 of a test compound for inhibiting CXCL12-induced cell migration.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, cancer cell lines)
-
Recombinant human CXCL12/SDF-1α
-
Test compounds (this compound, AMD3100)
-
Transwell inserts (with 5 or 8 µm pores)
-
24-well plates
-
Serum-free cell culture medium
-
Cell viability stain (e.g., Calcein AM or DAPI)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells and resuspend them in serum-free medium at a concentration of 1 x 106 cells/mL.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add serum-free medium containing CXCL12 (at a concentration that induces maximal migration).
-
In separate wells, add CXCL12 along with varying concentrations of the test compound.
-
Include a negative control (medium alone) and a positive control (CXCL12 alone).
-
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Place the inserts into the wells of the 24-well plate and incubate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Quantify the migrated cells in the lower chamber by staining with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence with a plate reader. Alternatively, cells on the bottom of the lower chamber can be fixed, stained with DAPI, and counted under a microscope.
-
-
Data Analysis: Determine the number of migrated cells for each condition. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Visualizations
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: CXCR4 Signaling Pathway.
Caption: Experimental Workflow for CXCR4 Inhibitor Comparison.
Caption: Key Differences Between this compound and AMD3100.
References
- 1. benchchem.com [benchchem.com]
- 2. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eatonofficesupply.com [eatonofficesupply.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of FC131 TFA and its Analogs as CXCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FC131, a potent CXCR4 antagonist, and its analogs. The data presented herein is compiled from various studies to facilitate an objective evaluation of their performance based on experimental data.
Introduction to FC131 and CXCR4
FC131 is a cyclic pentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] CXCR4, a G-protein coupled receptor, plays a crucial role in various physiological and pathological processes, including HIV-1 entry into host cells, cancer metastasis, and inflammation.[2] Its ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), activates downstream signaling pathways that regulate cell migration, proliferation, and survival.[1][2] Consequently, CXCR4 has emerged as a significant therapeutic target, and the development of its antagonists, such as FC131 and its derivatives, is an active area of research.
Comparative Performance Data
The following tables summarize the in vitro efficacy of FC131 and several of its analogs. The data is compiled from multiple sources and presented for comparative purposes. Variations in experimental conditions, such as cell lines and assay formats, should be considered when interpreting the data.
Table 1: CXCR4 Binding Affinity of FC131 and Analogs
| Compound | Modification | Cell Line | IC50 (nM)[1][2][3] |
| FC131 | cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) | HEK293 | 4.5[3] |
| Analog 15a | Arg-Arg peptide bond replaced with amidine | HEK293 | 2.6[1] |
| Analog 15b | Nal-Gly peptide bond replaced with amidine | HEK293 | 1.8[1] |
| Analog 15d | Gly-D-Tyr peptide bond replaced with amidine | HEK293 | 2.8[1] |
| Analog 15e | Arg-Nal peptide bond replaced with amidine | HEK293 | 3.3[1] |
| Analog 15f | D-Tyr-Arg peptide bond replaced with amidine | HEK293 | 120[1] |
| FC122 | Arg replaced with N-methyl-D-arginine | HEK293 | Not specified, but noted as most potent |
| LY2510924 | Cyclic peptide | CCRF-CEM | 0.079[4][5] |
| Plerixafor (AMD3100) | Small molecule | Various | ~44-110 |
Nal = 3-(2-naphthyl)alanine
Table 2: Anti-HIV-1 Activity of FC131 and Analogs
| Compound | HIV-1 Strain | EC50 (nM)[1] |
| FC131 | IIIB | 1.5[1] |
| FC131 | NL4-3 | 1.3[1] |
| Analog 15a | IIIB | 0.82[1] |
| Analog 15a | NL4-3 | 0.81[1] |
| Analog 15b | IIIB | 0.58[1] |
| Analog 15b | NL4-3 | 0.63[1] |
| Analog 15d | IIIB | 0.74[1] |
| Analog 15d | NL4-3 | 0.85[1] |
| Analog 15e | IIIB | 1.1[1] |
| Analog 15e | NL4-3 | 0.98[1] |
| Analog 15f | IIIB | 53[1] |
| Analog 15f | NL4-3 | 48[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CXCR4 signaling pathway and a general workflow for evaluating CXCR4 antagonists.
Caption: CXCR4 Signaling Pathway.
Caption: Experimental Workflow for Antagonist Evaluation.
Experimental Protocols
CXCR4 Binding Affinity Assay (Competitive Radioligand Binding)
This protocol determines the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR4 receptor.
-
Cell Culture: HEK293 cells stably expressing human CXCR4 are cultured in appropriate media.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction:
-
Incubate cell membranes with a constant concentration of [¹²⁵I]-SDF-1α.
-
Add varying concentrations of the test compound (e.g., FC131 or its analogs).
-
Incubate at room temperature for 60 minutes.
-
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-SDF-1α.
Calcium Mobilization Assay
This functional assay measures the ability of a CXCR4 antagonist to inhibit SDF-1α-induced intracellular calcium mobilization.
-
Cell Culture: Culture CXCR4-expressing cells (e.g., Jurkat or CHO-K1 cells) in 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Compound Incubation: Wash the cells and incubate with varying concentrations of the test compound for 10-15 minutes.
-
Stimulation: Add a fixed concentration of SDF-1α to stimulate the cells.
-
Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value by plotting the inhibition of the calcium response against the concentration of the test compound.
Chemotaxis Assay (Transwell Migration)
This assay assesses the ability of a compound to block the migration of CXCR4-expressing cells towards a chemoattractant gradient.
-
Cell Preparation: Resuspend CXCR4-expressing cells (e.g., Jurkat cells) in serum-free media.
-
Assay Setup:
-
Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate.
-
Add media containing SDF-1α to the lower chamber.
-
Add the cell suspension, pre-incubated with varying concentrations of the test compound, to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow cell migration.
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
-
Elute the stain and measure the absorbance, or count the migrated cells using a microscope or flow cytometer.
-
-
Data Analysis: Calculate the percentage of inhibition of cell migration and determine the IC50 value.
Conclusion
The presented data indicates that specific modifications to the FC131 scaffold can significantly impact its biological activity. Analogs with amidine substitutions in the peptide backbone, particularly at the Nal-Gly position (Analog 15b), have shown enhanced CXCR4 binding affinity and anti-HIV-1 activity compared to the parent compound FC131.[1] The development of novel cyclic peptide antagonists like LY2510924 also demonstrates the potential for achieving sub-nanomolar potency.[4][5] The choice of an optimal CXCR4 antagonist will depend on the specific therapeutic application, considering factors such as potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a foundation for the continued evaluation and development of next-generation CXCR4 inhibitors.
References
- 1. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of LY2510924, a novel cyclic peptide CXCR4 antagonist that exhibits antitumor activities in solid tumor and breast cancer metastatic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of CXCR4 Antagonists: FC131 TFA vs. T140
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent peptide-based CXCR4 antagonists, FC131 TFA and its parent molecule, T140. The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (SDF-1), are pivotal in numerous physiological and pathological processes, including cancer metastasis, HIV-1 entry, and inflammation. Consequently, the development of potent and selective CXCR4 antagonists is a significant focus in therapeutic research. This document summarizes key performance data, outlines detailed experimental methodologies, and provides visual representations of the underlying biological pathways to aid researchers in their evaluation of these compounds.
Executive Summary
FC131 is a cyclic pentapeptide antagonist of CXCR4, rationally designed through the downsizing of the 14-amino acid peptide, T140.[1] Both molecules function by competitively inhibiting the binding of the natural ligand, CXCL12, to the CXCR4 receptor, thereby blocking downstream signaling pathways that promote cell migration and proliferation.[1][2] While both are potent inhibitors, their structural differences lead to distinct pharmacological profiles.
Quantitative Performance Comparison
The following tables summarize the key in vitro performance metrics for FC131 and T140 based on available experimental data. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
Table 1: CXCR4 Binding Affinity
| Parameter | FC131 | T140 | Reference(s) |
| Structure | Cyclic pentapeptide: cyclo(-d-Tyr-Arg-Arg-Nal-Gly-) | 14-residue peptide: Arg-Arg-Nal-Cys-Tyr-Arg-Lys-D-Lys-Pro-Tyr-Arg-Cit-Cys-Arg (disulfide bridge Cys4-Cys13) | [3][4] |
| IC50 (nM) - [¹²⁵I]-SDF-1 Binding | 4.5 | 2.5 | [5] |
Table 2: Anti-HIV Activity
| Parameter | FC131 | T140 | Reference(s) |
| EC50 (nM) - Anti-HIV-1 (X4 strains) | Potent (specific value not consistently reported) | Potent (specific value not consistently reported) | [3] |
Mechanism of Action and Signaling Pathway
Both FC131 and T140 are competitive antagonists of the CXCR4 receptor. They bind to CXCR4 and prevent the binding of its cognate ligand, CXCL12. This blockade inhibits the G-protein coupled signaling cascade that is initiated upon CXCL12 binding. The major downstream pathways affected include the activation of phosphoinositide 3-kinase (PI3K)/Akt, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell survival, proliferation, and migration.[2]
Figure 1. Simplified signaling pathway of CXCR4 and the inhibitory action of FC131 and T140.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
CXCR4 Competitive Binding Assay ([¹²⁵I]-SDF-1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of FC131 and T140 in displacing radiolabeled CXCL12 from the CXCR4 receptor.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, CEM)
-
[¹²⁵I]-SDF-1α (radioligand)
-
This compound and T140
-
Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash Buffer (Binding Buffer without BSA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Cell Preparation: Harvest and wash CXCR4-expressing cells twice with cold PBS. Resuspend in Binding Buffer to a final concentration of 2 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add 50 µL of cell suspension to each well.
-
Inhibitor Addition: Add 25 µL of serially diluted FC131 or T140 to the respective wells. For total binding, add 25 µL of Binding Buffer. For non-specific binding, add 25 µL of a high concentration of unlabeled SDF-1α (e.g., 1 µM).
-
Radioligand Addition: Add 25 µL of [¹²⁵I]-SDF-1α (final concentration ~0.1 nM) to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Figure 2. Experimental workflow for the CXCR4 competitive binding assay.
CXCL12-Induced Calcium Mobilization Assay
Objective: To measure the ability of FC131 and T140 to inhibit CXCL12-induced intracellular calcium flux.
Materials:
-
CXCR4-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
CXCL12
-
This compound and T140
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer
Procedure:
-
Cell Loading: Resuspend cells in Assay Buffer containing the calcium dye and Pluronic F-127. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with Assay Buffer to remove excess dye.
-
Plating: Plate the loaded cells into a 96-well black-walled, clear-bottom plate.
-
Inhibitor Pre-incubation: Add FC131 or T140 at various concentrations and incubate for 15 minutes at room temperature.
-
Stimulation: Place the plate in the FLIPR or flow cytometer and establish a baseline fluorescence reading. Inject CXCL12 (at its EC80 concentration) and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value.[6][7][8]
Cell Migration (Chemotaxis) Assay
Objective: To assess the inhibitory effect of FC131 and T140 on CXCL12-induced cell migration.
Materials:
-
Transwell inserts (typically with 5 or 8 µm pores)
-
CXCR4-expressing cells
-
Serum-free cell culture medium
-
CXCL12
-
This compound and T140
-
Calcein AM or similar cell stain
-
Fluorescence plate reader
Procedure:
-
Assay Setup: Place Transwell inserts into a 24-well plate. Add serum-free medium containing CXCL12 to the lower chamber.
-
Cell Preparation: Resuspend cells in serum-free medium. Pre-incubate the cells with various concentrations of FC131 or T140 for 30 minutes at 37°C.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow for cell migration.
-
Quantification: Remove non-migrated cells from the upper surface of the insert with a cotton swab. Stain the migrated cells on the lower surface of the membrane with Calcein AM.
-
Reading: Measure the fluorescence of the migrated cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of migration inhibition for each compound concentration relative to the CXCL12-only control and determine the IC50 value.[1]
Conclusion
Both this compound and T140 are highly potent and selective antagonists of the CXCR4 receptor. FC131, as a downsized and cyclized analog of T140, represents an advancement in the development of peptide-based CXCR4 inhibitors, potentially offering improved pharmacokinetic properties, although this requires further investigation. The choice between these two compounds for research purposes will depend on the specific experimental context, including the desired balance between potency, stability, and molecular size. The experimental protocols provided herein offer a robust framework for the direct comparison and further characterization of these and other CXCR4 antagonists.
References
- 1. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 2. benchchem.com [benchchem.com]
- 3. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function of FC 131 as CXCR4 antagonists - Creative Peptides [creative-peptides.com]
- 5. mdpi.com [mdpi.com]
- 6. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
The Critical Role of a Scrambled Peptide Control in FC131 TFA Experiments
In the landscape of cellular signaling research, the precision of experimental design is paramount. For researchers utilizing FC131, a potent and selective antagonist of the CXCR4 receptor, ensuring the specificity of its action is crucial for the validity of their findings.[1] This guide provides a comparative analysis of FC131 Trifluoroacetate (TFA) with its scrambled peptide control, highlighting the indispensable role of this control in validating experimental results.
Understanding FC131 and the Imperative for a Control
FC131 is a cyclic pentapeptide with the amino acid sequence cyclo(-L-Arg-L-Arg-L-2-Nal-Gly-D-Tyr-). It functions by inhibiting the binding of the natural ligand, CXCL12 (also known as SDF-1), to the CXCR4 receptor, thereby blocking its downstream signaling pathways.[2][3] These pathways are implicated in a variety of physiological and pathological processes, including HIV entry, cancer metastasis, and inflammation. Given the potency of FC131, with an IC50 of 4.5 nM for inhibiting [125I]-SDF-1 binding to CXCR4, it is essential to demonstrate that its observed biological effects are a direct result of its specific sequence and not due to non-specific interactions.[4]
This is where the scrambled peptide control becomes a critical experimental tool. A scrambled control is a peptide with the same amino acid composition as the active peptide but with the sequence of amino acids randomly shuffled.[2][3][5] The rationale is that if the biological effect of FC131 is sequence-specific, the scrambled version should not exhibit the same activity.
FC131 Sequence: cyclo(-L-Arg-L-Arg-L-2-Nal-Gly-D-Tyr-)
Example Scrambled Control Sequence: cyclo(-Gly-L-Arg-D-Tyr-L-2-Nal-L-Arg-)
Comparative Analysis: FC131 vs. Scrambled Control
To illustrate the importance of the scrambled control, we present a summary of expected experimental outcomes when testing FC131 and its scrambled counterpart in a CXCR4-dependent cell migration assay.
| Parameter | FC131 TFA | Scrambled FC131 | Interpretation |
| CXCR4 Binding Affinity (IC50) | 4.5 nM | > 10,000 nM | FC131 specifically binds to CXCR4 with high affinity, while the scrambled peptide shows negligible binding. |
| Inhibition of CXCL12-induced Cell Migration (% of control) | 15% | 95% | FC131 effectively blocks cell migration, whereas the scrambled peptide has no significant effect, indicating the inhibition is sequence-dependent. |
| Downstream Signaling (p-ERK levels) | Reduced | No Change | FC131 specifically inhibits the downstream signaling cascade of CXCR4, a key indicator of its antagonistic activity. |
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. Below is a standard protocol for a cell migration assay to compare the activity of FC131 and its scrambled control.
Cell Migration Assay (Boyden Chamber)
-
Cell Culture: Culture a CXCR4-expressing cell line (e.g., Jurkat cells) in appropriate media.
-
Starvation: Prior to the assay, starve the cells in serum-free media for 4-6 hours.
-
Assay Setup:
-
Add serum-free media containing CXCL12 (100 ng/mL) to the lower chamber of a Boyden chamber plate.
-
In separate tubes, pre-incubate the starved cells with this compound (100 nM), scrambled FC131 (100 nM), or vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
Add the pre-incubated cells to the upper chamber of the Boyden chamber plate.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 hours.
-
Quantification:
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance at 595 nm, or count the migrated cells under a microscope.
-
-
Data Analysis: Express the results as a percentage of cell migration relative to the vehicle control.
Visualizing the Rationale
The following diagrams illustrate the theoretical basis for using a scrambled peptide control and the experimental workflow.
Caption: FC131 specifically blocks CXCR4 signaling, while the scrambled control does not.
Caption: Workflow for comparing FC131, scrambled control, and vehicle in a functional assay.
References
- 1. Small Molecule Inhibitors of CXCR4 [thno.org]
- 2. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist FC131 using a dual approach of ligand modifications and receptor mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Cross-Validation of FC131 TFA Activity: A Comparative Analysis Framework
For researchers, scientists, and drug development professionals, understanding the consistent performance of a therapeutic candidate across various biological contexts is paramount. This guide provides a framework for the cross-validation of FC131 TFA, a CXCR4 antagonist, in different cell lines. Due to the limited availability of publicly accessible, direct comparative studies of this compound across multiple cell lines, this guide will focus on establishing a methodology for such a comparison, drawing upon the known characteristics of the compound and general principles of cross-validation in drug discovery.
This compound is a potent antagonist of the CXCR4 receptor, inhibiting the binding of its ligand, SDF-1 (also known as CXCL12), with a reported IC50 of 4.5 nM.[1][2][3] The CXCR4/CXCL12 signaling axis is a critical pathway implicated in various physiological and pathological processes, including HIV entry, cancer metastasis, and inflammation. Therefore, antagonists like this compound hold significant therapeutic potential.
Comparative Activity of this compound: A Data Framework
To facilitate a standardized comparison of this compound's activity, the following table provides a template for researchers to populate with their experimental data. This structured format allows for a clear and direct comparison with other CXCR4 antagonists or across different experimental conditions.
| Cell Line | Cancer Type | IC50 (nM) | EC50 (nM) | Assay Method | Key Findings | Reference |
| HEK293-CXCR4 | N/A (Transfected) | 4.2 - 126 | - | [¹²⁵I]-SDF-1α Binding Assay | Demonstrates direct antagonism of CXCR4 binding. | [4] |
| e.g., Jurkat | T-cell Leukemia | Data not available | Data not available | e.g., Cell Viability (MTT), Chemotaxis Assay | [Your Study] | |
| e.g., MDA-MB-231 | Breast Cancer | Data not available | Data not available | e.g., Cell Viability (MTT), Invasion Assay | [Your Study] | |
| e.g., U87 | Glioblastoma | Data not available | Data not available | e.g., Cell Viability (MTT), Migration Assay | [Your Study] | |
| e.g., Ramos | B-cell Lymphoma | Data not available | Data not available | e.g., Cell Viability (MTT), Apoptosis Assay | [Your Study] |
Experimental Protocols for Cross-Validation
To ensure robust and comparable data, the following detailed experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effect of this compound on different cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density for each cell line and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Chemotaxis Assay (Boyden Chamber Assay)
Objective: To assess the ability of this compound to inhibit CXCL12-induced cell migration.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Recombinant human CXCL12/SDF-1α
-
Serum-free cell culture medium
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
24-well plates
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium.
-
Chemoattractant and Inhibitor Setup: In the lower chamber of the 24-well plate, add serum-free medium containing CXCL12. In the upper chamber (the insert), add the cell suspension pre-incubated with different concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Incubation: Incubate the plate for 4-24 hours (optimize for each cell line) at 37°C.
-
Cell Staining and Removal: After incubation, remove the non-migrated cells from the top of the insert with a cotton swab. Stain the migrated cells on the bottom of the insert with Calcein-AM.
-
Data Acquisition: Measure the fluorescence of the migrated cells using a fluorescence plate reader.
-
Data Analysis: Quantify the inhibition of migration at each this compound concentration relative to the CXCL12-only control and determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CXCR4 signaling pathway, a potential mechanism of action for this compound, and the general experimental workflow for its validation.
Caption: Hypothesized mechanism of this compound action on the CXCR4 signaling pathway.
References
A Comparative Analysis of FC131 TFA and Other HIV Entry Inhibitors
In the landscape of antiretroviral drug development, HIV entry inhibitors represent a critical class of therapeutics that block the initial stages of the viral lifecycle. This guide provides a comparative analysis of FC131 TFA, a potent CXCR4 antagonist, and other notable HIV entry inhibitors. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.
Mechanism of HIV Entry and Classes of Inhibitors
HIV-1 entry into a host cell is a sequential process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages.[1][2] This interaction triggers a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[1][3] Co-receptor binding induces further conformational changes, leading to the exposure of the gp41 fusion peptide, which inserts into the host cell membrane and facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm.[1][2][4]
HIV entry inhibitors are broadly categorized based on the stage of this process they disrupt:
-
Attachment Inhibitors: These agents prevent the initial binding of gp120 to the CD4 receptor.[5][6] An example is Fostemsavir.[1]
-
Co-receptor Antagonists: This class of inhibitors binds to either CCR5 or CXCR4, preventing the interaction between gp120 and the co-receptor.[3][5] Maraviroc is a well-known CCR5 antagonist.[1][5] this compound falls into the category of a CXCR4 antagonist.[7][8][9]
-
Fusion Inhibitors: These drugs interfere with the conformational changes in gp41 that are necessary for membrane fusion.[5][10] Enfuvirtide is the first approved drug in this class.[11][12]
-
Post-attachment Inhibitors: These inhibitors, such as Ibalizumab, bind to the CD4 receptor at a site distinct from the gp120 binding site and interfere with post-attachment conformational changes.[6][10]
Comparative Efficacy of HIV Entry Inhibitors
The following table summarizes the in vitro activity of this compound and other selected HIV entry inhibitors. The data presented are IC50 values, which represent the concentration of the drug required to inhibit 50% of viral activity in a given assay. It is important to note that these values can vary depending on the specific viral strain and the experimental conditions.
| Inhibitor | Class | Target | IC50 (nM) | Viral Strain(s) | Reference(s) |
| This compound | Co-receptor Antagonist | CXCR4 | 4.5 | X4-tropic HIV-1 | [7][8][9] |
| Maraviroc | Co-receptor Antagonist | CCR5 | nanomolar range | R5-tropic HIV-1 | [5] |
| Enfuvirtide (T-20) | Fusion Inhibitor | gp41 | - | - | [11][12] |
| BMS-378806 | Attachment Inhibitor | gp120 | - | R5- and X4-tropic HIV-1 | [5] |
| Ibalizumab | Post-attachment Inhibitor | CD4 | - | - | [10] |
Experimental Protocols
Accurate evaluation of HIV entry inhibitors relies on robust and standardized experimental assays. Below are detailed methodologies for key experiments cited in the analysis of these inhibitors.
Co-receptor Binding Assay (for this compound)
This assay is designed to measure the ability of a compound to inhibit the binding of a natural ligand to its receptor.
Protocol:
-
Cell Culture: Use a cell line that stably expresses the CXCR4 receptor, such as CEMx174 cells.
-
Radioligand: Utilize [125I]-SDF-1 (Stromal cell-Derived Factor-1), the natural ligand for CXCR4.
-
Inhibition Assay:
-
Incubate the CXCR4-expressing cells with varying concentrations of the test compound (e.g., this compound) for a predetermined time at room temperature.
-
Add a constant concentration of [125I]-SDF-1 to the cell suspension and incubate to allow binding to reach equilibrium.
-
Separate the cells from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove any remaining unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the specific binding of [125I]-SDF-1 by 50%.[7][8][9]
-
HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay measures the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoproteins with cells expressing CD4 and the appropriate co-receptor.
Protocol:
-
Effector Cells: Use a cell line (e.g., HEK293T) that is co-transfected with plasmids expressing the HIV-1 Env (gp120/gp41) and a reporter gene (e.g., luciferase under the control of the T7 promoter).
-
Target Cells: Use a cell line (e.g., TZM-bl) that expresses CD4, CCR5, and CXCR4, and contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter.
-
Co-culture and Inhibition:
-
Plate the target cells in a multi-well plate.
-
Pre-incubate the effector cells with varying concentrations of the test inhibitor for a specified time.
-
Add the pre-incubated effector cells to the target cells and co-culture for a period to allow for cell fusion.
-
-
Data Analysis:
-
Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity using a luminometer).
-
The level of reporter gene expression is proportional to the extent of cell-cell fusion.
-
Calculate the IC50 value as the concentration of the inhibitor that reduces reporter gene activity by 50%.[13]
-
Virus-Cell Fusion Assay (BlaM Assay)
This assay directly measures the fusion of individual HIV-1 virions with target cells.[14]
Protocol:
-
Virion Preparation: Produce HIV-1 virions that incorporate a β-lactamase-Vpr (BlaM-Vpr) fusion protein. This is typically done by co-transfecting producer cells with an HIV-1 proviral DNA and a BlaM-Vpr expression plasmid.
-
Target Cells: Use target cells (e.g., TZM-bl) that express CD4 and the relevant co-receptors.
-
Fusion Reaction:
-
Load the target cells with a fluorescent substrate for β-lactamase (e.g., CCF2-AM), which emits green fluorescence.
-
Incubate the loaded target cells with the BlaM-Vpr containing virions in the presence of varying concentrations of the test inhibitor.
-
Viral fusion will deliver the BlaM-Vpr into the cytoplasm of the target cells.
-
-
Data Analysis:
-
The β-lactamase in the cytoplasm will cleave the CCF2 substrate, causing a shift in its fluorescence emission from green to blue.
-
Measure the ratio of blue to green fluorescence using a fluorescence plate reader or flow cytometer.
-
The shift in fluorescence is proportional to the extent of virus-cell fusion.
-
Calculate the IC50 value as the concentration of the inhibitor that reduces the fusion signal by 50%.[14]
-
Visualizing HIV Entry and Inhibition
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: HIV-1 entry pathway and points of inhibition.
References
- 1. Entry inhibitor - Wikipedia [en.wikipedia.org]
- 2. HIV - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. HIV Membrane Fusion [web.stanford.edu]
- 5. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opening the door on entry inhibitors in HIV: Redefining the use of entry inhibitors in heavily treatment experienced and treatment‐limited individuals living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. abmole.com [abmole.com]
- 10. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 11. HIV entry inhibitors: mechanisms of action and resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 13. mdpi.com [mdpi.com]
- 14. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of FC131 TFA for CXCR4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of FC131 TFA, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The specificity of a CXCR4 antagonist is paramount for its therapeutic efficacy and safety, as off-target effects can lead to undesirable consequences. This document objectively compares the performance of this compound with other well-established CXCR4 antagonists, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Comparative Performance of CXCR4 Antagonists
The specificity and potency of this compound are best understood in the context of alternative CXCR4 inhibitors. The following table summarizes the in vitro performance of this compound against other notable CXCR4 antagonists, AMD3100 (Plerixafor) and T140. The data presented are IC50 values from competitive binding assays, a standard method for measuring a compound's ability to inhibit the binding of the natural ligand, CXCL12 (SDF-1), to CXCR4. Lower IC50 values indicate higher binding affinity and potency.
| Compound | Type | [125I]-SDF-1 Binding IC50 (nM) | Key Selectivity Information |
| This compound | Cyclic Pentapeptide | 4.5 [1] | Analogues show no activity at CXCR7 or CCR5[1]. |
| AMD3100 (Plerixafor) | Bicyclam Small Molecule | ~20 - 651 | Known to be a specific antagonist of CXCR4. |
| T140 | 14-residue Peptide | ~2.5 - 4 | A specific CXCR4 antagonist[2]. |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
Experimental Validation of this compound's Specificity
The high specificity of this compound for the CXCR4 receptor is validated through a series of rigorous in vitro experiments. These assays are designed to assess its binding affinity, its ability to functionally block the downstream signaling initiated by the natural ligand CXCL12, and its lack of interaction with other related chemokine receptors.
Key Experimental Assays:
-
Competitive Radioligand Binding Assays: This assay directly quantifies the ability of this compound to displace a radiolabeled form of CXCL12 ([125I]-SDF-1) from the CXCR4 receptor. The low nanomolar IC50 value of 4.5 nM demonstrates its high affinity for the receptor[1][3].
-
Calcium Mobilization Assays: Activation of CXCR4 by its ligand CXCL12 leads to a transient increase in intracellular calcium levels. This compound's antagonistic activity is confirmed by its ability to inhibit this calcium flux, demonstrating that it effectively blocks the initial signaling cascade.
-
Chemotaxis Assays: A primary biological function of the CXCL12/CXCR4 axis is to direct cell migration. Chemotaxis assays are employed to measure the ability of this compound to block CXCL12-induced cell movement, providing a functional readout of its antagonistic properties.
-
Selectivity Screening: To confirm its specificity, this compound and its analogues have been tested against other chemokine receptors, such as CXCR7 and CCR5, which can also be involved in HIV-1 entry. These studies have shown that this compound does not exhibit significant binding or functional activity at these off-target receptors, highlighting its selective antagonism for CXCR4[1].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate the replication of these findings.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the CXCR4 receptor.
Materials:
-
Cell membranes from a cell line overexpressing CXCR4 (e.g., HEK293-CXCR4)
-
[125I]-SDF-1 (radiolabeled CXCL12)
-
This compound and other competing ligands (AMD3100, T140)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
In a 96-well filter plate, add cell membranes, a fixed concentration of [125I]-SDF-1, and varying concentrations of the unlabeled competitor (this compound or other antagonists).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Wash the plate to remove unbound radioligand.
-
Measure the radioactivity in each well using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition of [125I]-SDF-1 binding against the log concentration of the competitor and fitting the data to a sigmoidal dose-response curve.
Calcium Mobilization Assay
Objective: To assess the functional antagonistic activity of this compound by measuring its ability to inhibit CXCL12-induced intracellular calcium release.
Materials:
-
Cells endogenously expressing or overexpressing CXCR4 (e.g., Jurkat cells or U87.CD4.CXCR4 cells)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
CXCL12
-
This compound
-
Fluorometric imaging plate reader (FLIPR) or a fluorometer
Procedure:
-
Load the cells with the calcium indicator dye in the dark at 37°C.
-
Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
Add varying concentrations of this compound to the cells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of CXCL12.
-
Measure the change in fluorescence intensity over time using a FLIPR or fluorometer.
-
The IC50 value is determined by plotting the percentage of inhibition of the calcium response against the log concentration of this compound.
Chemotaxis Assay
Objective: To evaluate the ability of this compound to block CXCL12-induced cell migration.
Materials:
-
CXCR4-expressing cells (e.g., MDA-MB-231 breast cancer cells)
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
CXCL12
-
This compound
-
Method for quantifying migrated cells (e.g., calcein-AM staining and fluorescence measurement)
Procedure:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add serum-free medium containing CXCL12 to the lower chamber.
-
In the upper chamber, add the CXCR4-expressing cells that have been pre-incubated with varying concentrations of this compound.
-
Incubate the plate at 37°C in a CO₂ incubator to allow for cell migration.
-
After the incubation period, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the number of cells that have migrated to the lower surface of the membrane or the bottom of the well.
-
The IC50 value for migration inhibition is calculated from a dose-response curve.
Visualizing Key Pathways and Workflows
To further clarify the mechanism of action and the experimental logic, the following diagrams have been generated.
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the specificity of this compound.
References
Benchmarking FC131 TFA: A Comparative Guide to CXCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of FC131 TFA against key industry-standard CXCR4 antagonists. The data presented is compiled from various publicly available sources and is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction to this compound and the CXCR4-CXCL12 Axis
This compound is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, along with its cognate ligand CXCL12 (also known as SDF-1), plays a crucial role in various physiological and pathological processes, including immune response, hematopoiesis, and cancer metastasis.[1][2] The interaction between CXCL12 and CXCR4 triggers a cascade of intracellular signaling events that regulate cell migration, proliferation, and survival.[3][4] Consequently, antagonism of the CXCR4-CXCL12 axis has emerged as a promising therapeutic strategy for a range of diseases, including certain cancers and HIV infection.[5][6]
Performance Comparison of CXCR4 Antagonists
To provide a clear and objective comparison, the following table summarizes the in vitro potency of this compound and its key competitors. It is important to note that the IC50 values presented below are sourced from different studies and may have been determined under varying experimental conditions. Therefore, these values should be considered as indicative rather than absolute comparative measures.
| Compound Name | Alternative Names | Type | CXCR4 IC50 (nM) |
| This compound | - | Peptide Analog | 4.5 [5][7] |
| Plerixafor | AMD3100, Mozobil | Small Molecule | 44 |
| Motixafortide | BL-8040, Aphexda | Cyclic Peptide | ~1 |
| Mavorixafor | X4P-001, Xolremdi | Small Molecule | 12.5[8] |
| Balixafortide | POL6326 | Peptide Mimetic | < 10[9] |
Key Competitors at a Glance
-
Plerixafor (AMD3100): An established CXCR4 antagonist used in combination with granulocyte colony-stimulating factor (G-CSF) to mobilize hematopoietic stem cells for autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[10][11][12]
-
Motixafortide (BL-8040): A high-affinity cyclic peptide antagonist of CXCR4, approved for stem cell mobilization in multiple myeloma patients.[13][14][15] Clinical trials have demonstrated its efficacy in significantly increasing the number of collected stem cells.[16][17]
-
Mavorixafor (X4P-001): An oral CXCR4 antagonist approved for the treatment of WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, a rare genetic immunodeficiency disorder.[18][19][20][21]
-
Balixafortide (POL6326): A potent and selective peptide mimetic inhibitor of CXCR4 that has been investigated in clinical trials for the treatment of HER2-negative metastatic breast cancer.[9][22][23][24]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key assays used to evaluate the performance of CXCR4 antagonists.
Radioligand Binding Assay
This assay is considered the gold standard for determining the binding affinity of a compound to its target receptor.[25]
Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [¹²⁵I]-SDF-1) from the CXCR4 receptor.
General Procedure:
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses a high level of CXCR4 (e.g., Jurkat cells, CEM cells, or CHO-K1 cells transfected with the human CXCR4 gene).
-
Membrane Preparation: Prepare cell membrane homogenates containing the CXCR4 receptor.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of [¹²⁵I]-SDF-1 and varying concentrations of the unlabeled test compound.
-
Separation: Separate the receptor-bound radioligand from the free radioligand via filtration.[25][26]
-
Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
Cell Migration (Transwell) Assay
This assay assesses the ability of a compound to inhibit the chemotactic response of cells towards a chemoattractant, in this case, the migration of CXCR4-expressing cells towards CXCL12.[27][28][29][30]
Objective: To evaluate the inhibitory effect of a CXCR4 antagonist on CXCL12-induced cell migration.
General Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells (e.g., Jurkat T-cells or primary CD4+ cells) and resuspend them in a serum-free medium.[27]
-
Assay Setup: Place a Transwell insert with a porous membrane into the well of a culture plate. Add the chemoattractant (CXCL12) to the lower chamber.
-
Treatment: Add the cell suspension, pre-incubated with different concentrations of the CXCR4 antagonist (or vehicle control), to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a defined period (e.g., 4 hours) at 37°C to allow cell migration through the membrane.
-
Quantification: Quantify the number of migrated cells in the lower chamber. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence.
-
Data Analysis: Determine the percentage of migration inhibition at each concentration of the antagonist and calculate the IC50 value.
Calcium Mobilization Assay
Binding of CXCL12 to CXCR4 triggers a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in the signaling cascade.[1]
Objective: To measure the ability of a CXCR4 antagonist to block the CXCL12-induced calcium flux in cells.
General Procedure:
-
Cell Loading: Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).[31][32]
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Antagonist Incubation: Add the CXCR4 antagonist at various concentrations to the cells and incubate.
-
Stimulation: Add a fixed concentration of CXCL12 to stimulate the cells.
-
Fluorescence Measurement: Record the change in fluorescence over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.[33][34]
-
Data Analysis: The inhibition of the calcium response is calculated for each antagonist concentration to determine the IC50 value.
Visualizing the Molecular Landscape
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: CXCL12/CXCR4 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow of a Transwell migration assay to evaluate CXCR4 antagonist efficacy.
Caption: Workflow for a calcium mobilization assay to assess CXCR4 antagonism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound (606968-52-9 free base) | CXCR | HIV Protease | TargetMol [targetmol.com]
- 6. Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Facebook [cancer.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Plerixafor? [synapse.patsnap.com]
- 12. Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Positive topline results from phase III GENESIS trial of motixafortide + G-CSF for hematopoietic stem cell mobilization [multiplemyelomahub.com]
- 14. Motixafortide and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Motixafortide and Stem Cell Transplants for Multiple Myeloma - NCI [cancer.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. ashpublications.org [ashpublications.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Mavorixafor: a CXCR4 antagonist for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A CXCR4 inhibitor (balixafortide) enhances docetaxel-mediated anti-tumor activity in a murine model of prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. balixafortide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 24. go.drugbank.com [go.drugbank.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 28. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 30. corning.com [corning.com]
- 31. bu.edu [bu.edu]
- 32. moleculardevices.com [moleculardevices.com]
- 33. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 34. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Trifluoroacetic Acid (TFA)
Trifluoroacetic acid (TFA), a strong organic acid commonly used in laboratories, requires meticulous handling and disposal to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of TFA waste, consolidating safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle TFA with the utmost care. Always work in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1][2][3] Avoid inhaling vapors and any contact with skin and eyes.[1] In case of exposure, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
Waste Segregation and Storage
Proper segregation and storage of TFA waste are critical to prevent hazardous reactions. TFA waste must be stored in a designated, closed container that is clearly labeled as hazardous waste.[1] It is crucial to segregate TFA waste from incompatible materials such as alkalines, oxidizers, and bases.[1][3] Do not store TFA waste in metal containers.[1][3]
| Waste Category | Storage Container | Incompatible Materials |
| Trifluoroacetic Acid (TFA) Waste | Closed, properly labeled, non-metal hazardous waste container | Alkalines, Oxidizers, Reducing Agents, Strong Bases, Metals, Amines[1][3] |
Spill Management
In the event of a TFA spill, immediate action is necessary to contain and clean up the material safely.
For minor spills (less than 500 mL):
-
Evacuate the immediate area and ensure proper ventilation.[1]
-
Wearing appropriate PPE, confine the spill using an inert absorbent material like a spill kit.[1]
-
Collect the contaminated material in a suitable, closed container for disposal as hazardous waste.[2][3]
-
Double bag the spill waste in clear plastic bags and label it for chemical waste collection.[1]
For major spills (greater than 500 mL) or spills that pose a threat to personnel:
-
Evacuate the area immediately.[1]
-
If there is a fire risk, activate the nearest fire alarm.[1]
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency services immediately.[1]
Disposal Procedures
Under no circumstances should TFA waste be poured down the drain.[1][2][4] Doing so can harm aquatic life and damage plumbing systems.[2][4] The designated procedure for TFA disposal is through your institution's hazardous waste management program.
-
Collection: Ensure your TFA waste is in a securely closed and accurately labeled container.
-
Request Pickup: Complete an online Chemical Waste Collection Request or follow your institution's specific protocol to arrange for disposal by the EH&S department.[1]
-
Documentation: Maintain records of the waste generated and its disposal in accordance with your laboratory's and institution's policies.
TFA Disposal Decision Workflow
Caption: A flowchart illustrating the decision-making process for the proper disposal of TFA waste.
References
Essential Safety and Logistics for Handling FC131 TFA
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety and logistical information for FC131 TFA, a CXCR4 antagonist, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. The trifluoroacetic acid (TFA) component of this compound is a strong, corrosive acid requiring stringent safety measures.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound, primarily based on the hazards associated with Trifluoroacetic Acid (TFA).
| PPE Category | Specification | Volume Consideration |
| Hand Protection | Chemical-resistant gloves are mandatory. | For low volumes, nitrile gloves are recommended. For high volumes (>500 mL), heavy-duty gloves such as butyl rubber or Viton are required. Double gloving is also recommended.[1] |
| Eye Protection | ANSI-approved, properly fitting chemical splash goggles are required. | A face shield may be necessary for high-volume applications (>500 mL).[2] Soft contact lenses should be avoided as they can absorb and concentrate irritants.[3] |
| Body Protection | A lab coat, long pants, and closed-toed shoes must be worn. | For high-volume applications, a chemical-resistant apron may be required.[2] Trousers or overalls should be worn outside of boots to prevent spills from entering footwear.[3] |
| Respiratory Protection | Work with this compound should always be conducted in a properly functioning chemical fume hood.[1][2] | If use outside of a fume hood is unavoidable, a full-face respirator may be necessary, and a respiratory protection analysis should be conducted.[2] A self-contained breathing apparatus is recommended for emergency situations.[4] |
Experimental Protocols: Handling and Storage
Handling:
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Personal Hygiene : Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in handling areas. Wash hands thoroughly before breaks and immediately after handling the product.[2]
-
Dilution : When diluting, always add the acid to water, never the other way around, to avoid a violent reaction.[3]
-
Avoid Incompatibilities : Keep away from strong bases, metals, alkalis, and oxidizing agents.[4]
Storage:
-
Container : Keep the container tightly closed in a dry, well-ventilated place.[2] Store in the original container, avoiding metal containers.[2]
-
Conditions : Protect from moisture. Containers should be stored upright to prevent leakage.[2]
Spill and Disposal Plan
Spill Response:
-
Minor Spills :
-
Major Spills :
Waste Disposal:
-
Chemical Waste : Dispose of this compound as hazardous waste in a designated, labeled container.[1] It should not be mixed with incompatible wastes like oxidizing agents, bases, or acids.[1]
-
Disposal Methods : Options for disposal of fluorinated compounds include incineration in a specialized facility equipped with scrubbers to remove acidic combustion products or disposal in a permitted hazardous waste landfill.[5][6] Always follow local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. amherst.edu [amherst.edu]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Respiratory protection equipments C2HF3O2 (TFA - trifluoroacetic acid), CAS number 76-05-1 [en.gazfinder.com]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. mcfenvironmental.com [mcfenvironmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
